m-PEG7-Tos
Descripción
Propiedades
IUPAC Name |
2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O9S/c1-19-3-5-20(6-4-19)30(21,22)29-18-17-28-16-15-27-14-13-26-12-11-25-10-9-24-8-7-23-2/h3-6H,7-18H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IULJXDNZSJIPDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Introduction: The Strategic Importance of m-PEG7-Tos in Modern Bioconjugation
An In-depth Technical Guide to m-PEG7-Tos: Properties, Synthesis, and Application
In the fields of drug delivery, proteomics, and nanotechnology, the ability to precisely modify and link biological molecules is paramount. Polyethylene glycol (PEG)ylation, the covalent attachment of PEG chains, is a foundational strategy for improving the therapeutic properties of molecules by enhancing their solubility, extending their circulatory half-life, and reducing immunogenicity.[1][2][3] At the heart of this technique lies the need for highly efficient, well-defined PEG linkers.
This compound (Methoxy-heptaethylene glycol-tosylate) emerges as a critical tool in this context. It is a monodisperse, heterobifunctional linker, meaning it possesses a precisely defined length of seven ethylene glycol units and is capped with two different functional groups: a chemically stable methoxy (m-) group at one terminus and a highly reactive tosylate (Tos) group at the other.[4][5][6] The methoxy cap prevents unwanted cross-linking and reduces non-specific binding, while the tosyl group serves as a highly efficient reactive handle.[6][7]
This guide provides a comprehensive technical overview of this compound for researchers, scientists, and drug development professionals. We will delve into its core chemical properties, the mechanism that underpins its reactivity, detailed protocols for its synthesis and use, and methods for its characterization, offering field-proven insights into its application.
Physicochemical Properties and Structure
The efficacy and reproducibility of protocols involving this compound are directly tied to its well-defined physical and chemical characteristics. Unlike traditional polydisperse polymers, its discrete chain length ensures batch-to-batch consistency, a critical factor in therapeutic development.[7]
Quantitative Data Summary
The key physicochemical properties of this compound are summarized below. It is important to note that slight variations in reported molecular weight can exist based on the specific isotopes considered in the calculation.
| Property | Value | Source(s) |
| Chemical Name | 2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate | [8] |
| Molecular Formula | C₂₀H₃₄O₉S | [4][9] |
| Molecular Weight | 450.54 g/mol | [6][9] |
| Exact Mass | 450.192 Da | [8] |
| CAS Number | 155887-96-0 | [4][8][9][10] |
| Appearance | Colorless to light yellow liquid or solid | [8][9] |
| Purity | Typically ≥95% - 98% | [4][6][10] |
| Solubility | Soluble in water, DMSO, DMF, Dichloromethane (DCM), Ethanol, Chloroform | [8][9][11] |
Chemical Structure
The structure of this compound consists of three key components: the inert methoxy cap, the hydrophilic seven-unit PEG spacer, and the reactive p-toluenesulfonyl (tosyl) ester.
Caption: Chemical structure of this compound.
Mechanism of Action: The Chemistry of the Tosyl Leaving Group
The utility of this compound is entirely dependent on the chemical properties of the tosylate group. The terminal hydroxyl group (-OH) of the parent m-PEG7-OH is a notoriously poor leaving group, as its departure would form the unstable and strongly basic hydroxide ion (OH⁻).[1] The process of tosylation converts this inert alcohol into a tosylate ester, creating an excellent leaving group.[1][12][13]
This exceptional leaving group ability is due to the high stability of the resulting tosylate anion (TsO⁻). Upon cleavage of the carbon-oxygen bond during a reaction, the negative charge is delocalized via resonance across the three oxygen atoms of the sulfonyl group, which significantly stabilizes the anion.[1][13] As a fundamental principle of organic chemistry, weak bases make excellent leaving groups, and the resonance-stabilized tosylate anion is a very weak base.[1]
This activation facilitates a nucleophilic substitution reaction, which for the primary carbon at the end of a PEG chain, proceeds via an Sɴ2 (Substitution, Nucleophilic, Bimolecular) mechanism.[1][14]
The Sɴ2 mechanism is a concerted, single-step process:
-
Backside Attack: An electron-rich nucleophile (e.g., the lone pair on a primary amine, R-NH₂) attacks the electrophilic carbon atom attached to the tosylate group. This attack occurs from the side directly opposite the leaving group.[1]
-
Transition State: A high-energy, five-coordinate transition state is momentarily formed where the nucleophile and the tosylate leaving group are both partially bonded to the carbon atom.[1]
-
Displacement & Inversion: The C-O bond to the tosylate breaks, and the stable tosylate anion departs. Simultaneously, a new covalent bond forms between the nucleophile and the carbon atom.
Caption: The concerted Sɴ2 mechanism for nucleophilic substitution on this compound.
Synthesis and Characterization of this compound
This compound is synthesized from its corresponding alcohol, m-PEG7-OH, via an esterification reaction with p-toluenesulfonyl chloride (TsCl). This reaction is typically performed in the presence of a non-nucleophilic base, such as pyridine or triethylamine (TEA), which serves to neutralize the HCl byproduct generated during the reaction.[12][13]
Protocol for Synthesis of this compound
This protocol describes the laboratory-scale synthesis of this compound from m-PEG7-OH.
Causality and Experimental Choices:
-
Anhydrous Conditions: All reagents and solvents must be anhydrous (dry) because tosyl chloride can be hydrolyzed by water, reducing yield.
-
Inert Atmosphere: An inert atmosphere (nitrogen or argon) prevents side reactions with atmospheric moisture and oxygen.
-
Base: Pyridine or TEA acts as a base to scavenge the HCl produced, driving the reaction to completion. Pyridine can also act as a nucleophilic catalyst.
-
Temperature Control: The reaction is initiated at 0°C to control the initial exothermic reaction rate and minimize side products. It is then allowed to warm to room temperature to ensure the reaction proceeds to completion.[13]
-
Workup: The aqueous workup (washing with water, NaHCO₃, and brine) is crucial for removing the base, unreacted TsCl, and salts, simplifying purification.
Materials:
-
m-PEG7-OH
-
p-Toluenesulfonyl chloride (TsCl)
-
Anhydrous Dichloromethane (DCM)
-
Pyridine or Triethylamine (TEA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and ice bath
Step-by-Step Methodology:
-
Preparation: Under an inert atmosphere (e.g., nitrogen), dissolve m-PEG7-OH (1.0 equivalent) in anhydrous DCM in a flame-dried round-bottom flask.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Base Addition: Add pyridine or TEA (1.5 equivalents) to the stirred solution.
-
Tosylation: Slowly add TsCl (1.2 equivalents) portion-wise to the reaction mixture, ensuring the temperature remains at or near 0°C.
-
Reaction: Stir the reaction at 0°C for 4-6 hours, then remove the ice bath and allow the mixture to stir at room temperature overnight (approx. 16 hours).[13]
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting m-PEG7-OH spot is consumed.
-
Quenching & Extraction: Quench the reaction by adding cold deionized water. Transfer the mixture to a separatory funnel.
-
Washing: Wash the organic layer successively with saturated NaHCO₃ solution and brine.[13]
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure (rotary evaporation) to yield the crude this compound product.
-
Purification: If necessary, purify the crude product via column chromatography on silica gel.
Caption: Synthesis of this compound from m-PEG7-OH.
Characterization
The identity, purity, and successful synthesis of this compound must be confirmed analytically.
-
Nuclear Magnetic Resonance (¹H NMR): This is the primary method for confirming the structure. Successful tosylation is verified by the appearance of aromatic proton signals from the tosyl group (typically 2 doublets around 7.3-7.8 ppm) and a downfield shift of the terminal methylene protons (-CH₂-OH to -CH₂-OTs), often from ~3.7 ppm to ~4.15 ppm.[2] Comparing the integration of the tosyl aromatic protons to the PEG methoxy protons allows for quantification of the tosylation efficiency.[15]
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final product, separating it from any remaining starting material or byproducts.
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the final product, verifying that the desired molecule has been formed.
Application Protocol: Conjugation to a Primary Amine
A primary application of this compound is the PEGylation of proteins (via lysine residues) or amine-containing small molecules. This protocol outlines a general procedure for conjugating this compound to a molecule containing a primary amine.
Causality and Experimental Choices:
-
Solvent: Anhydrous aprotic solvents like DMF or DCM are used to ensure all reactants are soluble and to prevent hydrolysis of the tosylate.
-
Base: A non-nucleophilic base (e.g., TEA or DIPEA) is often added to deprotonate the primary amine, increasing its nucleophilicity and facilitating the Sɴ2 attack.[1]
-
Molar Ratio: A slight molar excess of this compound is typically used to ensure complete consumption of the often more valuable amine-containing molecule.
-
Monitoring: The reaction is monitored by LC-MS to track the disappearance of the starting amine and the appearance of the higher molecular weight PEGylated product.
Materials:
-
Amine-containing molecule (e.g., protein, peptide, or small molecule)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))
-
Inert gas (Argon or Nitrogen)
-
Reaction vial, stirring apparatus
-
Purification system (e.g., Preparative HPLC or Size-Exclusion Chromatography)
-
Analytical instruments (e.g., LC-MS and NMR)
Step-by-Step Methodology:
-
Reagent Preparation: Ensure all glassware is dry. Under an inert atmosphere, dissolve the amine-containing molecule (1.0 equivalent) and this compound (1.1-1.5 equivalents) in the chosen anhydrous solvent (e.g., DMF).
-
Reaction Initiation: Add the base (e.g., TEA, 2-3 equivalents) to the reaction mixture. Seal the vial under an inert atmosphere.
-
Conjugation: Stir the reaction at room temperature. For less reactive amines or to increase the rate, the temperature may be gently elevated (e.g., to 40-50°C).
-
Monitoring: Periodically take a small aliquot from the reaction mixture to monitor its progress by LC-MS. Look for the formation of the product peak with the expected mass increase.
-
Workup and Purification: Once the reaction is complete, concentrate the mixture under reduced pressure. Purify the residue using an appropriate chromatographic technique (e.g., reverse-phase preparative HPLC for small molecules or size-exclusion chromatography for proteins) to isolate the desired PEGylated conjugate.
-
Characterization: Confirm the identity, purity, and structure of the final conjugate using LC-MS and NMR.
Caption: Experimental workflow for the conjugation of this compound to a primary amine.
Storage and Stability
To ensure its reactivity and purity, this compound should be handled and stored properly.
-
Storage: The compound should be stored in a cool, dry place, typically at -20°C for long-term stability.[8] It should be kept in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), to protect it from moisture, which can hydrolyze the tosylate group.
-
Handling: Before use, the container should be allowed to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the product.
References
- 1. benchchem.com [benchchem.com]
- 2. BJOC - Solid-state mechanochemical ω-functionalization of poly(ethylene glycol) [beilstein-journals.org]
- 3. Solid Phase Stepwise Synthesis of Polyethylene Glycol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mPEG7-Tos - CD Bioparticles [cd-bioparticles.net]
- 5. 错误页 [amp.chemicalbook.com]
- 6. M-PEG,methoxy PEG - High purity mPEG Linkers | AxisPharm [axispharm.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound | PEG analogue | CAS# 155887-96-0 | InvivoChem [invivochem.com]
- 9. chembk.com [chembk.com]
- 10. This compound, CAS 155887-96-0 | AxisPharm [axispharm.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Mechanism of Action of m-PEG7-Tos in Bioconjugation
Foreword: Beyond the Linker – A Strategic Approach to PEGylation
To the researchers, scientists, and drug development professionals who are shaping the future of therapeutics, this guide is intended to be more than a mere protocol. It is a deep dive into the strategic application of methoxy-poly(ethylene glycol)7-tosylate (m-PEG7-Tos), a discrete PEGylation reagent of increasing importance. In my years in the field, I have seen PEGylation evolve from a technique to improve solubility to a sophisticated tool for optimizing drug efficacy, stability, and pharmacokinetic profiles. The choice of a PEG linker is not just a matter of connecting two molecules; it is a critical decision that influences the entire therapeutic outcome. This guide is structured to provide you with the foundational knowledge and practical insights necessary to wield this compound with precision and confidence. We will explore the nuances of its mechanism of action, the rationale behind experimental parameters, and the methods to validate your success, empowering you to move beyond rote execution to informed, strategic bioconjugation.
The Cornerstone of Reactivity: Understanding the this compound Molecule
The efficacy of this compound as a bioconjugation reagent is fundamentally derived from its unique trifunctional architecture: the methoxy cap, the heptaethylene glycol spacer, and the terminal tosyl group. Each component plays a critical role in the overall performance of the molecule.
-
The Methoxy Cap (m-) : This seemingly simple methyl ether cap serves a crucial purpose: it renders the PEG chain monofunctional. This prevents unwanted cross-linking of biomolecules, a common issue with bifunctional PEGs that can lead to aggregation and loss of activity.
-
The Heptaethylene Glycol Spacer (-PEG7-) : The seven-unit polyethylene glycol chain is the heart of the linker's beneficial properties. Its hydrophilicity enhances the aqueous solubility of the conjugate, which is particularly advantageous for hydrophobic drugs. The flexible nature of the PEG chain increases the hydrodynamic radius of the conjugated molecule, which can shield it from enzymatic degradation and reduce renal clearance, thereby extending its circulation half-life.[1] The discrete length of the PEG7 chain ensures batch-to-batch consistency, a critical factor in therapeutic development.
-
The Tosyl Group (-Tos) : The p-toluenesulfonyl (tosyl) group is the engine of reactivity for this linker. It is an excellent leaving group, a consequence of the resonance stabilization of the resulting tosylate anion. This inherent stability dramatically lowers the activation energy for nucleophilic substitution, making the terminal carbon of the PEG chain highly susceptible to attack by nucleophiles on the target biomolecule.[2]
The Core Mechanism: A Nucleophilic Substitution Reaction
The bioconjugation of this compound to a biomolecule proceeds via a classical bimolecular nucleophilic substitution (SN2) reaction. The reaction is initiated by the attack of a nucleophilic functional group on the biomolecule at the terminal carbon of the PEG chain, leading to the displacement of the tosylate leaving group and the formation of a stable covalent bond.
Caption: SN2 mechanism of this compound bioconjugation.
The primary targets for this compound on biomolecules are the nucleophilic side chains of amino acids, most notably the ε-amino group of lysine and the sulfhydryl group of cysteine.
Causality in Experimental Choices: pH and Nucleophile Reactivity
The choice of reaction pH is a critical parameter that directly influences the rate and specificity of the conjugation reaction. This is because the nucleophilicity of the target functional groups is pH-dependent.
-
Amines (Lysine, N-terminus) : The primary amine groups of lysine residues and the N-terminus of proteins are potent nucleophiles only in their deprotonated, uncharged state. The pKa of the ε-amino group of lysine is approximately 10.5. Therefore, to ensure a sufficient concentration of the deprotonated amine, the reaction is typically carried out at a pH between 8.0 and 9.5.[3] At a lower pH, the amine is protonated (-NH3+), rendering it non-nucleophilic. However, a pH that is too high can accelerate the hydrolysis of the tosyl group, which will be discussed later.
-
Thiols (Cysteine) : The sulfhydryl group of cysteine is a more potent nucleophile than the primary amine of lysine, particularly in its deprotonated thiolate anion (-S⁻) form. The pKa of the cysteine sulfhydryl group is around 8.5. Consequently, conjugation to cysteine residues can be performed efficiently at a slightly lower pH, typically in the range of 7.5 to 8.5.[3] This allows for a degree of selectivity for cysteine over lysine if both are present.
| Nucleophile | Optimal pH Range | Rationale |
| Primary Amines | 8.0 - 9.5 | Ensures deprotonation to the nucleophilic -NH2 form. |
| Thiols | 7.5 - 8.5 | Promotes formation of the highly nucleophilic thiolate anion (-S⁻). |
Table 1: pH Optimization for Nucleophile Reactivity.
A Self-Validating Protocol for Protein PEGylation with this compound
The following protocol is designed to be a self-validating system, incorporating in-process controls and analytical checkpoints to ensure a successful conjugation outcome.
Reagent Preparation and Quality Control
-
Protein Solution : Prepare the protein of interest in a suitable non-amine-containing buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 8.5) at a concentration of 1-10 mg/mL. Causality : Amine-containing buffers like Tris or glycine will compete with the protein for reaction with this compound, reducing conjugation efficiency.[4]
-
This compound Solution : Immediately before use, dissolve this compound in an anhydrous aprotic solvent such as Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) to a concentration of 10-100 mg/mL. Causality : The tosyl group is susceptible to hydrolysis in aqueous solutions, especially at elevated pH. Preparing the solution fresh in an anhydrous solvent minimizes this degradation pathway.[5]
The Conjugation Reaction
Caption: Experimental workflow for protein PEGylation with this compound.
-
Initiate the Reaction : Add the desired molar excess of the this compound solution to the protein solution. A starting point of a 5- to 20-fold molar excess of this compound to the protein is recommended.[3] Causality : A molar excess of the PEG reagent is necessary to drive the reaction to completion, especially if multiple potential conjugation sites are present or if the reaction is sluggish. The optimal ratio should be determined empirically for each specific protein.
-
Incubation : Gently mix the reaction and incubate at room temperature (20-25°C) for 2-4 hours with gentle stirring. Causality : The reaction kinetics are temperature-dependent. Room temperature provides a good balance between reaction rate and protein stability. For sensitive proteins, the reaction can be performed at 4°C for a longer duration (e.g., overnight).
-
Reaction Monitoring : The progress of the reaction can be monitored by taking aliquots at different time points and analyzing them by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE). The appearance of new peaks with earlier retention times in RP-HPLC or higher molecular weight bands on SDS-PAGE indicates the formation of the PEGylated conjugate.[6][7]
-
Quenching : Once the desired level of conjugation is achieved, the reaction can be stopped by adding a quenching solution containing a high concentration of a primary amine, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 20-50 mM. This will react with any remaining this compound.
Purification of the Bioconjugate
Purification is a critical step to remove unreacted this compound, the quenched PEG, and any unmodified protein.
| Purification Method | Principle of Separation | Best For |
| Size Exclusion Chromatography (SEC) | Separation based on hydrodynamic radius. | Removing unreacted PEG from the larger PEGylated protein. |
| Ion Exchange Chromatography (IEX) | Separation based on net surface charge. | Separating PEGylated species from unmodified protein, as PEGylation shields surface charges. |
| Reverse-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. | Analytical assessment of purity and can be used for preparative purification of smaller conjugates. |
Table 2: Common Purification Techniques for PEGylated Proteins.
Characterization of the Final Product
Thorough characterization is essential to confirm the identity, purity, and extent of PEGylation of the final conjugate.
-
SDS-PAGE : Provides a qualitative assessment of the increase in molecular weight and the purity of the conjugate.
-
RP-HPLC : A quantitative method to determine the purity of the conjugate and the extent of PEGylation by analyzing the relative peak areas of the modified and unmodified protein.[6]
-
Mass Spectrometry (MALDI-TOF or ESI-MS) : Confirms the covalent attachment of the PEG chain and can be used to determine the number of PEG molecules attached per protein molecule.[8][9]
Troubleshooting and Advanced Insights
| Problem | Potential Cause | Recommended Solution |
| Low Conjugation Efficiency | Hydrolysis of this compound : The reagent was degraded before or during the reaction. | Prepare the this compound solution immediately before use. Avoid prolonged storage in aqueous buffers.[5] |
| Suboptimal pH : The pH of the reaction buffer is too low, leading to protonation of the nucleophile. | Ensure the pH is within the optimal range for the target nucleophile (8.0-9.5 for amines, 7.5-8.5 for thiols).[3] | |
| Insufficient Molar Excess : The stoichiometry is not driving the reaction to completion. | Increase the molar excess of this compound. Perform a titration to find the optimal ratio.[3] | |
| Multiple PEGylation Products | Reaction with Multiple Sites : The protein has multiple accessible nucleophilic residues. | Carefully control the stoichiometry by reducing the molar excess of this compound to favor mono-PEGylation. |
| Diol Impurities in PEG : The PEG reagent contains bifunctional impurities, leading to cross-linking. | Use high-purity, monodisperse this compound from a reputable supplier.[4] |
Table 3: Troubleshooting Guide for this compound Bioconjugation.
Comparative Reactivity: Tosylates vs. NHS Esters
While N-hydroxysuccinimide (NHS) esters are another common class of amine-reactive PEGylation reagents, tosylates offer distinct advantages and disadvantages.
| Feature | m-PEG-Tosylate | m-PEG-NHS Ester |
| Reactivity | Highly reactive towards amines and thiols. | Primarily reactive with amines. |
| Hydrolytic Stability | More stable at neutral pH but susceptible to hydrolysis at higher pH. | Prone to rapid hydrolysis, especially at pH > 8.0. The half-life can be in the order of minutes at pH 8.6.[10] |
| Byproducts | p-toluenesulfonic acid | N-hydroxysuccinimide |
Table 4: Comparison of Tosylate and NHS Ester Reactivity.
The greater stability of the tosyl group at neutral pH compared to an NHS ester can be advantageous in certain experimental setups, allowing for more flexibility in reaction times.
Conclusion: Strategic Implementation for Therapeutic Advancement
The successful application of this compound in bioconjugation is a testament to the power of understanding and controlling the underlying chemical principles. As we have explored, every experimental parameter, from the choice of pH to the method of purification, is a decision rooted in the fundamental reactivity of the tosyl group and the target biomolecule. By adopting a strategic, evidence-based approach to PEGylation, researchers can unlock the full potential of their therapeutic candidates, enhancing their efficacy and safety profiles. This guide has aimed to equip you with the in-depth knowledge and practical tools to not only perform the conjugation but to master it. The future of medicine relies on the precise engineering of complex biomolecules, and with a thorough understanding of reagents like this compound, we are better positioned to meet that challenge.
References
- 1. Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono‐PEGylated alpha‐1 antitrypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. frontiersin.org [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. bath.ac.uk [bath.ac.uk]
- 10. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Solubility and Stability Profile of m-PEG7-Tos
Introduction: The Pivotal Role of m-PEG7-Tos in Modern Bioconjugation
Methoxy-poly(ethylene glycol)7-tosylate, or this compound, is a discrete polyethylene glycol (PEG) linker of exceptional utility in the fields of bioconjugation, drug delivery, and pharmaceutical sciences. Its unique heterobifunctional architecture, comprising a methoxy-terminated seven-unit PEG chain and a terminal p-toluenesulfonyl (tosyl) group, provides a powerful tool for the covalent modification of biomolecules and surfaces. The hydrophilic PEG spacer enhances the aqueous solubility and biocompatibility of conjugated molecules, a critical attribute for in vivo applications.[1] Concurrently, the tosyl group serves as an excellent leaving group, facilitating efficient nucleophilic substitution reactions with a variety of functional groups, including amines, thiols, and hydroxyls.[2]
This technical guide provides a comprehensive exploration of the solubility and stability characteristics of this compound. A thorough understanding of these physicochemical properties is paramount for researchers, scientists, and drug development professionals to ensure the successful design, execution, and interpretation of experiments involving this versatile linker. We will delve into the theoretical underpinnings of its solubility and stability, present available data, and provide detailed, field-proven protocols for the empirical determination of these critical parameters.
Part 1: The Solubility Profile of this compound
The solubility of this compound is governed by the interplay between its hydrophilic PEG backbone and the more hydrophobic nature of the terminal tosyl group. The seven ethylene glycol repeat units impart significant water solubility through hydrogen bonding with water molecules.[1] This characteristic is a primary driver for its use in modifying poorly soluble drugs or biomolecules.
Factors Influencing Solubility
Several factors can influence the solubility of this compound in a given solvent system:
-
Solvent Polarity: As a polar molecule, this compound exhibits favorable solubility in polar solvents. It is readily soluble in water and other polar protic and aprotic solvents. Conversely, its solubility is limited in non-polar organic solvents.[3]
-
Temperature: For many PEG compounds, aqueous solubility can be influenced by temperature. While specific data for this compound is not extensively published, it is a factor to consider during formulation and experimental design.
-
pH (in aqueous solutions): The solubility of this compound in aqueous buffers is generally not significantly impacted by pH within a typical working range for bioconjugation (pH 6-9), as the molecule does not possess readily ionizable groups. However, extreme pH values can affect the stability of the tosyl group, which is discussed in the stability section.
Quantitative Solubility Data
While precise, experimentally determined quantitative solubility data for this compound is not widely available in peer-reviewed literature, an estimated solubility profile can be constructed based on data from structurally analogous short-chain PEG derivatives and general principles of PEG solubility.[3][4] It is imperative for researchers to experimentally verify the solubility for their specific applications and conditions.
| Solvent | Solvent Type | Expected Solubility | Notes |
| Water & Aqueous Buffers (e.g., PBS) | Polar Protic | Highly Soluble | The hydrophilic PEG chain drives aqueous solubility. Expected to be >100 mg/mL. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Highly Soluble | A common solvent for PEG derivatives, with expected solubility >100 mg/mL.[1] |
| Dimethylformamide (DMF) | Polar Aprotic | Highly Soluble | Another common solvent for PEGylation reactions, with high expected solubility. |
| Ethanol, Methanol | Polar Protic | Soluble | Generally good solubility, though potentially less than in water or DMSO. |
| Dichloromethane (DCM), Chloroform | Chlorinated | Soluble | The organic character of the molecule allows for solubility.[3] |
| Toluene | Non-polar Aromatic | Sparingly Soluble | Limited solubility due to the non-polar nature of the solvent.[3] |
| Diethyl Ether, Hexane | Non-polar | Insoluble | Poor solubility is expected due to the significant polarity mismatch.[3] |
Part 2: The Stability Profile of this compound: A Guide to Handling and Storage
The stability of this compound is a critical consideration for its successful application. Degradation of the molecule can lead to a loss of reactivity and the introduction of impurities into the reaction mixture. The primary modes of degradation are hydrolysis of the tosyl group and oxidative degradation of the PEG backbone.
Hydrolytic Stability of the Tosyl Group
The tosyl group is susceptible to hydrolysis, particularly in aqueous environments. The rate of this hydrolysis is highly dependent on both pH and temperature.[5]
-
Effect of pH: The hydrolysis of the tosyl group is catalyzed by both acid and base. The rate of hydrolysis is generally lowest at a neutral to slightly acidic pH and increases significantly under basic conditions.[5] For many tosylated compounds, base-catalyzed hydrolysis is considerably faster than acid-catalyzed hydrolysis.[5] This is a crucial consideration for bioconjugation reactions, which are often performed at a slightly basic pH (e.g., 7.5-9.0) to facilitate the nucleophilic attack of amines.[2] At the higher end of this pH range, the rate of hydrolysis will be more pronounced, potentially reducing the yield of the desired conjugate.[5]
-
Effect of Temperature: As with most chemical reactions, the rate of hydrolysis of this compound increases with temperature.[5] Therefore, it is advisable to conduct conjugation reactions at the lowest temperature that allows for a reasonable reaction rate and to avoid prolonged exposure of the compound to elevated temperatures in aqueous solutions.
Caption: Factors influencing the hydrolysis of this compound.
Thermal and Oxidative Stability of the PEG Chain
The polyethylene glycol backbone of this compound is generally stable but can undergo thermal and oxidative degradation under certain conditions.
-
Thermal Stability: In the absence of oxygen, PEGs exhibit good thermal stability. However, in the presence of air, thermal degradation can occur at elevated temperatures (e.g., above 80°C for prolonged periods), leading to random chain scission.[6][7] For typical laboratory applications, thermal degradation is not a major concern if the compound is stored and used at recommended temperatures.
-
Oxidative Stability: The ether linkages in the PEG chain are susceptible to oxidation, which can be initiated by heat, light, and the presence of transition metal ions.[8] This process can lead to the formation of various degradation products, including aldehydes and formates, which can result in a decrease in pH of the solution over time.[6][8]
Recommended Storage and Handling
To ensure the long-term integrity and reactivity of this compound, the following storage and handling procedures are recommended:
-
Long-Term Storage: For optimal stability, this compound should be stored at -20°C in a tightly sealed container, protected from moisture and light.[3]
-
Short-Term Storage: For short-term storage (days to weeks), refrigeration at 2-8°C is acceptable.
-
Handling: Before use, allow the container to equilibrate to room temperature to prevent moisture condensation upon opening. For the preparation of solutions, use anhydrous solvents when the subsequent reaction requires anhydrous conditions. Aqueous solutions of this compound should be prepared fresh and used promptly to minimize hydrolysis.[5] It is also good practice to handle the compound in a well-ventilated area, wearing appropriate personal protective equipment.
Part 3: Experimental Protocols
The following section provides detailed, step-by-step methodologies for the experimental determination of the solubility and stability of this compound. These protocols are designed to be self-validating and can be adapted to specific laboratory conditions and analytical instrumentation.
Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method
This protocol describes the determination of the thermodynamic equilibrium solubility of this compound in an aqueous buffer.[9]
Objective: To determine the saturation concentration of this compound in a specified aqueous buffer at a controlled temperature.
Materials:
-
This compound
-
Selected aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Glass vials with screw caps
-
Thermostatic orbital shaker
-
Centrifuge
-
Analytical balance
-
HPLC system with a UV detector
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm, chemically compatible)
Procedure:
-
Preparation of Standard Solutions: Accurately prepare a stock solution of this compound of known concentration in the chosen buffer. From this stock, prepare a series of standard solutions of decreasing concentrations to generate a calibration curve.
-
Sample Preparation: Add an excess amount of this compound to a known volume of the buffer in a glass vial. The presence of undissolved solid at the end of the experiment is crucial. A starting point is to add approximately 50-100 mg of this compound to 5-10 mL of buffer.
-
Equilibration: Seal the vials and place them in a thermostatic orbital shaker set to a constant temperature (e.g., 25°C). Shake the vials for a predetermined period to ensure equilibrium is reached (e.g., 24-48 hours). A preliminary experiment can be conducted to determine the time required to reach a plateau in concentration.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to permit the settling of undissolved solid. Subsequently, centrifuge the vials at a high speed to pellet the remaining solid.
-
Sample Collection and Analysis: Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter. Dilute the filtered supernatant with the buffer to a concentration that falls within the range of the calibration curve. Analyze the standard solutions and the diluted sample by HPLC-UV, monitoring at a wavelength where the tosyl group absorbs (e.g., ~254 nm).
-
Calculation: Using the calibration curve, determine the concentration of this compound in the diluted sample. Account for the dilution factor to calculate the concentration of the saturated solution, which represents the solubility of this compound under the tested conditions.
Caption: Workflow for solubility determination.
Protocol 2: Assessment of Stability using a Stability-Indicating HPLC Method
This protocol outlines a general approach to assess the stability of this compound under various stress conditions (pH, temperature, and light) using a stability-indicating HPLC method.[10]
Objective: To monitor the degradation of this compound and the formation of degradation products over time under defined stress conditions.
Materials:
-
This compound
-
Buffers of different pH values (e.g., pH 4, 7, 9)
-
High-purity water and organic solvents for mobile phase
-
Temperature-controlled incubators or water baths
-
Photostability chamber compliant with ICH Q1B guidelines[9]
-
HPLC system with a UV or Charged Aerosol Detector (CAD)
-
Volumetric flasks, pipettes, and autosampler vials
Procedure:
-
Method Development: Develop a stability-indicating HPLC method capable of separating the intact this compound from its potential degradation products (e.g., m-PEG7-OH from hydrolysis). A reversed-phase column (e.g., C18) with a gradient elution of water and acetonitrile (both with a suitable modifier like 0.1% formic acid) is a common starting point. A CAD is particularly useful as it does not require a chromophore for detection.[10]
-
Sample Preparation for Stress Testing:
-
Hydrolytic Stability: Prepare solutions of this compound at a known concentration in buffers of different pH values (e.g., 4, 7, and 9).
-
Thermal Stability: Prepare a solution of this compound in a neutral buffer (e.g., pH 7) and aliquot it into several vials.
-
Photostability: Prepare a solution of this compound in a neutral buffer. Also, place a sample of the solid compound in a transparent container.
-
-
Stress Conditions:
-
Hydrolytic Stability: Incubate the pH-varied solutions at a controlled temperature (e.g., 40°C).
-
Thermal Stability: Incubate the vials at different elevated temperatures (e.g., 40°C, 60°C). Include a control sample stored at the recommended storage temperature (-20°C).
-
Photostability: Expose the solution and solid samples to a light source within a photostability chamber according to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).[9] Prepare dark control samples by wrapping them in aluminum foil and placing them alongside the exposed samples.
-
-
Time-Point Analysis: At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each stressed sample. Quench any ongoing reaction by diluting the sample in the initial mobile phase conditions.
-
HPLC Analysis: Analyze the samples from each time point using the developed stability-indicating HPLC method.
-
Data Analysis: Monitor the decrease in the peak area of the intact this compound and the increase in the peak areas of any degradation products over time. The stability can be expressed as the percentage of the initial concentration remaining at each time point. For hydrolysis, the rate constant and half-life can be calculated by plotting the natural logarithm of the concentration versus time.[5]
Caption: General workflow for stability assessment.
Conclusion
This compound is a valuable and versatile tool for researchers in the life sciences. Its solubility and stability are key parameters that dictate its successful application. The hydrophilic PEG chain confers excellent aqueous solubility, while the reactive tosyl group, although susceptible to hydrolysis, is sufficiently stable under controlled conditions to allow for efficient conjugation reactions. By understanding the principles outlined in this guide and employing the provided experimental protocols, researchers can confidently utilize this compound to advance their work in drug development, diagnostics, and materials science. Adherence to the recommended storage and handling procedures will ensure the long-term integrity of this important reagent.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. creativepegworks.com [creativepegworks.com]
- 4. FAQ | Biopharma PEG - Worldwide PEG Linker Supplier [biochempeg.com]
- 5. [Evaluation of Photostability of Small Molecular Compounds with Solid-state UV Spectra] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Polyethylene glycol monomethyl ether tosylate | 58320-73-3 [chemicalbook.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. ICH guideline for photostability testing: aspects and directions for use. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
The Foundational Chemistry: Why the Tosyl Group is Essential
An In-depth Technical Guide to the Reactivity of the Tosyl Group in m-PEG7-Tos
For researchers, scientists, and drug development professionals, the precise chemical modification of molecules is fundamental to innovation. Polyethylene glycol (PEG)ylation is a premier strategy for enhancing the therapeutic properties of biomolecules and small drugs, improving their solubility, in vivo stability, and pharmacokinetic profiles while often reducing immunogenicity.[1][2][3][4] At the heart of this powerful technique lies the chemistry of activation. This guide provides an in-depth exploration of this compound, a monodisperse, heterobifunctional PEG linker, with a specific focus on the critical role and reactivity of its tosyl group.
This document moves beyond simple protocols to elucidate the underlying chemical principles that govern the reactivity of this compound. By understanding the causality behind experimental choices, researchers can better troubleshoot reactions, optimize conditions, and harness the full potential of this versatile linker in applications ranging from bioconjugation to the synthesis of complex therapeutics like Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[5][6][7]
The terminal hydroxyl group (-OH) of a standard PEG chain is a notoriously poor leaving group, rendering it chemically inert for direct nucleophilic substitution.[2][8] To activate the PEG chain for conjugation, this hydroxyl group must be converted into a moiety that readily departs during a reaction. This is the primary function of the p-toluenesulfonyl group, or "tosyl" group.
The reaction of m-PEG7-OH with p-toluenesulfonyl chloride (TsCl) transforms the alcohol into a tosylate ester (-OTs).[9] The exceptional utility of the tosylate stems from its ability to function as a superior leaving group, a property attributed to the high stability of the resulting tosylate anion (TsO⁻).[2] This stability arises from resonance, where the negative charge on the oxygen atom is delocalized across the entire sulfonyl group and the aromatic ring.[10][11][12][13] A fundamental principle of organic chemistry states that weak bases make excellent leaving groups; the resonance-stabilized tosylate anion is a very weak base, facilitating its departure.[2]
In stark contrast, if an unconverted hydroxyl group were to leave, it would form the hydroxide ion (HO⁻), a strong base and consequently, a very poor leaving group.[8]
Caption: Resonance delocalization stabilizes the negative charge on the tosylate anion.
The Core Mechanism: SN2 Nucleophilic Substitution
The activation of the PEG terminus by the tosyl group paves the way for a nucleophilic substitution reaction, which is the primary mechanism for conjugation. For the primary carbon at the end of the m-PEG7 chain, this process proceeds via an Sɴ2 (Substitution, Nucleophilic, Bimolecular) mechanism.[1][2][5]
The Sɴ2 mechanism is a single, concerted step characterized by:
-
Backside Attack: An electron-rich nucleophile (e.g., an amine, thiol, or alcohol) attacks the electrophilic carbon atom bonded to the tosylate group.[14][15] This attack occurs from the side opposite the leaving group.[2]
-
Transition State: A high-energy transition state is momentarily formed where the nucleophile and the tosylate leaving group are both partially bonded to the carbon atom.[2]
-
Displacement & Inversion: Simultaneously, as the new bond between the nucleophile and the carbon forms, the carbon-oxygen bond of the tosylate ester breaks. The tosylate anion departs, and the reaction results in an inversion of stereochemistry at the carbon center (though this is not relevant for the achiral PEG chain).
This efficient and direct replacement mechanism makes this compound a highly versatile reagent for covalently linking to a wide array of functional groups found on biomolecules and synthetic compounds.
Caption: The concerted Sɴ2 reaction of this compound with a nucleophile (Nu:⁻).
Experimental Protocols: A Self-Validating System
The following protocols are designed to be self-validating, explaining the causality behind each step to ensure reproducibility and facilitate troubleshooting.
Protocol 1: Synthesis of this compound from m-PEG7-OH
This procedure converts the inert terminal hydroxyl group of m-PEG7-OH into the reactive tosylate ester.
Methodology Rationale:
-
Anhydrous Solvent: The reaction is performed in an anhydrous solvent like dichloromethane (DCM) to prevent the hydrolysis of the highly reactive p-toluenesulfonyl chloride (TsCl).
-
Base: A base such as triethylamine (TEA) or pyridine is essential.[9] It acts as a scavenger for the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards the product and preventing potential acid-catalyzed side reactions.[8]
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (N₂ or Ar) minimizes exposure to atmospheric moisture.
Step-by-Step Methodology:
-
Preparation: Dissolve m-PEG7-OH (1.0 eq.) in anhydrous DCM in a flame-dried flask under an inert atmosphere.
-
Base Addition: Add triethylamine (1.5-2.0 eq.) to the solution and cool the mixture to 0°C in an ice bath. The base neutralizes the HCl formed.
-
Tosylation: Slowly add a solution of p-toluenesulfonyl chloride (1.2-1.5 eq.) in anhydrous DCM to the reaction mixture dropwise. Maintaining a low temperature controls the exothermic reaction.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight (12-16 hours).
-
Workup:
-
Wash the reaction mixture sequentially with water, dilute HCl (to remove excess TEA), saturated NaHCO₃ solution (to remove TsOH byproduct), and finally, brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound product.
-
-
Purification: The crude product is typically purified by column chromatography on silica gel.
Caption: Workflow for the synthesis of this compound.
Protocol 2: Conjugation of this compound to a Primary Amine
This protocol details the reaction of the activated PEG linker with a molecule containing a primary amine, a common nucleophile in bioconjugation.[1][16]
Methodology Rationale:
-
Aprotic Solvent: Anhydrous polar aprotic solvents like dimethylformamide (DMF) are ideal as they effectively solvate the reactants without interfering with the reaction (i.e., they are not nucleophilic).[1]
-
Non-Nucleophilic Base: A non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is used to deprotonate the primary amine, increasing its nucleophilicity.[16] It also neutralizes the p-toluenesulfonic acid byproduct formed, preventing the protonation and deactivation of other amine nucleophiles.[1]
-
Molar Excess: A slight molar excess of this compound (1.1-1.2 equivalents) is often used to ensure complete consumption of the potentially more valuable amine-containing molecule.
Step-by-Step Methodology:
-
Reagent Preparation: Dissolve the amine-containing molecule (1.0 eq.) and this compound (1.1 eq.) in anhydrous DMF in a sealed vial under an inert atmosphere.[16]
-
Base Addition: Add DIPEA (2.0-3.0 eq.) to the reaction mixture.
-
Conjugation: Stir the reaction at room temperature for 12-24 hours. For sensitive biomolecules, the reaction can be performed at a lower temperature (e.g., 4°C) for a longer duration.
-
Reaction Monitoring: Track the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the consumption of the starting materials and the formation of the product.[1]
-
Purification: Upon completion, the PEGylated product is purified from the reaction mixture, typically using reverse-phase HPLC or silica gel chromatography.
Purification and Characterization: Ensuring Product Integrity
Purification of PEGylated compounds can be challenging due to their physical properties; they are often viscous oils or waxy solids that can exhibit poor chromatographic behavior ("streaking") on silica gel.[17][18]
Purification Techniques:
-
Column Chromatography: Often requires polar solvent systems like DCM/Methanol or Chloroform/Methanol.[17] For amine-containing conjugates, adding a small amount of a base like triethylamine or aqueous ammonia to the eluent can improve peak shape and recovery.
-
Ion-Exchange Chromatography (IEX): An excellent method for purifying PEGylated proteins, as the shielding of charges by the PEG chain alters the protein's binding affinity to the column, allowing for separation from the unreacted protein.[19][]
-
Size-Exclusion Chromatography (SEC): Useful for separating the larger PEGylated conjugate from smaller unreacted molecules, although it may not separate conjugates with different degrees of PEGylation effectively.[]
Characterization Methods:
-
¹H NMR Spectroscopy: A powerful tool for confirming successful conjugation. Key spectral changes include:
-
Mass Spectrometry (MS): Techniques such as MALDI-TOF or ESI-MS are used to confirm the exact molecular weight of the final PEGylated product, providing definitive evidence of successful conjugation.[9]
Quantitative Data & Troubleshooting
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₂₂H₃₈O₁₀S | [5] |
| Molecular Weight | 494.6 g/mol | [5] |
| Appearance | Colorless to light yellow oil | Varies by supplier |
| Solubility | Soluble in water, DCM, DMF, Methanol | |
| Storage | -20°C, under inert gas, protected from light | [24][25] |
Table 2: Troubleshooting Guide for this compound Conjugation Reactions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction | 1. Inactive this compound (hydrolysis).2. Insufficiently nucleophilic target molecule.3. Presence of moisture or protic solvents.4. Incorrect pH (for biomolecules). | 1. Use fresh or properly stored this compound.2. Increase reaction temperature or time; use a stronger, non-nucleophilic base (e.g., DIPEA).3. Ensure all reagents, solvents, and glassware are anhydrous.4. For amines, maintain a pH of 8.0-9.5 to ensure the amine is deprotonated and nucleophilic.[15] |
| Multiple Products / Side Reactions | 1. Reaction with multiple nucleophilic sites on the target molecule.2. Side reaction with buffer components (e.g., Tris buffer). | 1. Use protecting group chemistry if necessary.2. Use non-nucleophilic buffers such as PBS or HEPES. |
| Difficulty in Purification | 1. Streaking of PEGylated product on silica gel.2. Co-elution of product and starting material. | 1. Use a more polar solvent system (e.g., DCM/MeOH); add a modifier (e.g., 1% TEA).2. Consider alternative purification methods like reverse-phase HPLC or IEX for proteins. |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. PEG Derivatives Apply in Drug Delivery and Diagnostics [biochempeg.com]
- 4. Questioning the Use of PEGylation for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound | PEG analogue | CAS# 155887-96-0 | InvivoChem [invivochem.com]
- 8. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 9. benchchem.com [benchchem.com]
- 10. Khan Academy [khanacademy.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. aklectures.com [aklectures.com]
- 14. PEG Tosylate, Tosylate linker, thiol reactive | BroadPharm [broadpharm.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. reddit.com [reddit.com]
- 18. reddit.com [reddit.com]
- 19. biopharminternational.com [biopharminternational.com]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. benchchem.com [benchchem.com]
- 25. benchchem.com [benchchem.com]
The Fulcrum of Function: A Technical Guide to the Strategic Benefits of the PEG7 Spacer in Advanced Drug Delivery
Abstract
In the intricate architecture of targeted therapeutics, the linker is not a mere connector but a critical determinant of success. This in-depth technical guide explores the multifaceted benefits of employing a discrete seven-unit polyethylene glycol (PEG7) spacer in the design of advanced drug delivery systems, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). As a Senior Application Scientist, this guide moves beyond theoretical advantages to provide field-proven insights, quantitative data, detailed experimental methodologies, and visual frameworks to empower researchers, scientists, and drug development professionals in their pursuit of optimized therapeutics. We will dissect the causality behind the experimental choices, presenting a self-validating system of protocols and analysis that underscores the scientific integrity of incorporating a PEG7 spacer.
Introduction: The Linker as a Linchpin in Drug Design
The paradigm of modern drug development is increasingly focused on precision. Modalities like ADCs and PROTACs are designed to exert their potent effects at specific sites of disease, minimizing off-target toxicity.[1] An ADC combines the exquisite specificity of a monoclonal antibody with the potent cell-killing power of a cytotoxic payload, while a PROTAC co-opts the cell's own ubiquitin-proteasome system to induce the degradation of a specific disease-causing protein.[2]
The success of these complex biotherapeutics hinges on the sophisticated interplay of their three core components: the targeting moiety, the payload or effector, and the linker that joins them.[3] The linker's role is far from passive; its chemical composition, length, and flexibility profoundly influence the conjugate's solubility, stability, pharmacokinetics (PK), and ultimately, its therapeutic index.[4]
Among the various linker technologies, discrete polyethylene glycol (dPEG®) linkers have become a cornerstone of rational drug design.[5][6] Unlike traditional polydisperse PEGs, which are a heterogeneous mixture of different chain lengths, discrete PEGs are single molecular entities with a precisely defined number of ethylene glycol units.[5] This uniformity is critical for batch-to-batch consistency and regulatory approval. This guide will focus specifically on the heptaeethylene glycol (PEG7) spacer, a mid-length linker that frequently represents an optimal balance of properties for a variety of applications.[7]
The PEG7 Advantage: Balancing Physicochemical and Pharmacokinetic Properties
The strategic incorporation of a PEG7 spacer imparts a suite of advantageous physicochemical properties that address common challenges in drug development, particularly the hydrophobicity of many potent payloads and protein-binding ligands.[8]
Enhanced Hydrophilicity and Solubility
A primary function of the PEG7 spacer is to enhance the aqueous solubility of the conjugate. The repeating ethylene oxide units (–CH₂–CH₂–O–) of the PEG chain form hydrogen bonds with water molecules, creating a hydration shell that can effectively mask the hydrophobic payload.[8] This "stealth" effect mitigates the risk of aggregation, a major obstacle in ADC development that can lead to rapid clearance and potential immunogenicity.[9] By improving the overall hydrophilicity of the conjugate, a PEG7 spacer can enable higher drug-to-antibody ratios (DARs) without compromising stability.[10]
Optimized Pharmacokinetics for Improved Efficacy
The length of the PEG spacer is a critical parameter that can be tuned to optimize the pharmacokinetic profile of a bioconjugate.[11] The inclusion of a PEG7 spacer increases the hydrodynamic radius of the molecule.[12] This increased size reduces the rate of renal clearance, leading to a prolonged circulation half-life (t½) and an increased area under the curve (AUC), meaning greater overall drug exposure.[12]
Systematic studies have shown a clear trend where increasing PEG linker length correlates with extended circulation time.[11] However, this effect often plateaus. Studies comparing various PEG lengths have shown that a significant decrease in clearance is observed with linkers of 8 units or more, with minimal additional impact beyond this length in some contexts.[13] This positions the PEG7 spacer in a "sweet spot," providing a substantial PK benefit without adding excessive molecular weight that could hinder tissue penetration or alter binding kinetics.
Mitigating Steric Hindrance and Optimizing Ternary Complex Formation
In bifunctional molecules like PROTACs, the linker's length and flexibility are paramount for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[14] A linker that is too short can introduce steric clashes, preventing complex formation, while an excessively long and flexible linker can incur an entropic penalty, leading to a non-productive complex.[14][15] The defined length of the PEG7 spacer often provides the optimal distance and geometric flexibility to facilitate the necessary protein-protein interactions for efficient ubiquitination and subsequent target degradation.
Table 1: Expected Impact of PEG7 Conjugation on Key Drug Delivery Parameters
| Parameter | Impact of PEG7 Spacer | Rationale and Causality |
| Aqueous Solubility | Significant Increase | The hydrophilic nature of the seven ethylene glycol units creates a hydration shell, masking the hydrophobic payload and increasing affinity for aqueous environments.[8] |
| LogP | Significant Decrease | The partition coefficient between octanol and water is shifted in favor of water, indicating increased hydrophilicity.[8] |
| Aggregation | Reduced | By improving solubility and shielding hydrophobic regions, the propensity for intermolecular aggregation is minimized, which is critical for stable formulations and predictable in vivo behavior.[9] |
| Drug-to-Antibody Ratio (DAR) | Higher Achievable DAR | The enhanced solubility imparted by the PEG7 linker can offset the hydrophobicity of additional payloads, allowing for the stable conjugation of more drug molecules per antibody.[10] |
| Plasma Half-life (t½) | Increased | The larger hydrodynamic radius of the conjugate reduces renal clearance, prolonging its circulation time in the bloodstream.[12] |
| Systemic Clearance (CL) | Decreased | Reduced filtration by the kidneys and potential shielding from the reticuloendothelial system lead to a lower rate of removal from circulation.[13] |
| Ternary Complex Formation (PROTACs) | Optimized | Provides a balance of length and flexibility to bridge the target protein and E3 ligase without significant steric hindrance or excessive entropic penalty.[14] |
Visualizing the Mechanism: The Role of the PEG7 Spacer
To better understand the structural and functional implications of the PEG7 spacer, the following diagrams illustrate its role in key drug delivery contexts.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Delineating the role of cooperativity in the design of potent PROTACs for BTK - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. benchchem.com [benchchem.com]
- 6. labinsights.nl [labinsights.nl]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hpst.cz [hpst.cz]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Synthesis, Characterization and Evaluation of Peptide Nanostructures for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to m-PEG7-Tos: A Hydrophilic Linker for Advanced Biomolecule Conjugation
Introduction: The Imperative for Precision in Bioconjugation
In the landscape of modern therapeutics, the covalent modification of biomolecules, or bioconjugation, is a foundational technology. The process of PEGylation—attaching polyethylene glycol (PEG) chains to proteins, peptides, or other biologics—has become a cornerstone strategy for improving the pharmacokinetic and pharmacodynamic profiles of therapeutic agents.[1][2] PEGylation can confer a multitude of benefits, including enhanced solubility, prolonged circulatory half-life, increased stability, and reduced immunogenicity.[3][4][5]
However, traditional PEGylation methods often utilize polydisperse PEG reagents, resulting in a heterogeneous mixture of final products that complicates downstream processing and regulatory approval. The field has therefore shifted towards the use of discrete PEG (dPEG®) linkers, which are single molecular weight compounds. This monodispersity allows for the creation of precisely defined, homogeneous bioconjugates, affording absolute control over the final molecule's structure and properties.[6][7]
This guide focuses on a key enabling reagent in this class: m-PEG7-Tos . This discrete, seven-unit PEG linker, end-capped with a methoxy group and activated with a tosyl group, offers a powerful combination of hydrophilicity, defined spacer length, and versatile reactivity for the development of next-generation biotherapeutics.[8][9][10] We will explore the core chemical principles, field-proven protocols, and critical applications of this compound for researchers, scientists, and drug development professionals.
The Chemistry of Activation: Understanding the Tosyl Group
The efficacy of any bioconjugation linker lies in its ability to react efficiently and selectively with a target functional group on a biomolecule. The power of this compound resides in its terminal p-toluenesulfonyl (tosyl) group, which transforms a chemically inert hydroxyl group into a highly reactive site for nucleophilic substitution.[1]
The Tosyl Group: An Exceptional Leaving Group
The tosyl group (Ts), with the chemical formula -SO₂-C₆H₄-CH₃, is a derivative of p-toluenesulfonic acid.[11] When attached to the terminal oxygen of the PEG chain, it forms a tosylate ester. This tosylate is an excellent leaving group, meaning it readily departs during a chemical reaction.[12][13][14][15] Its effectiveness stems from the high stability of the resulting p-toluenesulfonate anion. This stability is a direct consequence of resonance delocalization, where the negative charge is distributed across the three oxygen atoms of the sulfonyl group and the aromatic ring.[13]
In contrast, a hydroxyl group (-OH) is a notoriously poor leaving group because its departure would form the hydroxide ion (OH⁻), which is a strong base and therefore energetically unfavorable.[1] The pKa of p-toluenesulfonic acid is approximately -2.8, while the pKa of water (the conjugate acid of hydroxide) is about 15.7, highlighting the immense difference in stability and the driving force that makes the tosylate a superior leaving group.[12]
The Sɴ2 Reaction Mechanism
The conjugation of this compound to a biomolecule proceeds via a bimolecular nucleophilic substitution (Sɴ2) mechanism.[1][12] In this single-step process, an electron-rich nucleophile on the biomolecule—such as the primary amine (-NH₂) of a lysine residue or the thiol (-SH) of a cysteine residue—attacks the carbon atom attached to the tosylate group.[11][12] This "backside attack" leads to a transient, high-energy transition state where both the incoming nucleophile and the departing tosylate group are partially bonded to the carbon atom. The reaction concludes with the inversion of stereochemistry at the carbon center and the displacement of the stable tosylate anion, forming a new, stable covalent bond between the PEG linker and the biomolecule.[1][12][15]
References
- 1. benchchem.com [benchchem.com]
- 2. purepeg.com [purepeg.com]
- 3. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 4. precisepeg.com [precisepeg.com]
- 5. benchchem.com [benchchem.com]
- 6. Single molecular weight discrete PEG compounds: emerging roles in molecular diagnostics, imaging and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. This compound CAS#: 155887-96-0 [m.chemicalbook.com]
- 9. mPEG7-Tos - CD Bioparticles [cd-bioparticles.net]
- 10. This compound | PEG analogue | CAS# 155887-96-0 | InvivoChem [invivochem.com]
- 11. Tosyl group - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. grokipedia.com [grokipedia.com]
- 14. proprep.com [proprep.com]
- 15. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Application Notes and Protocols for the Bioconjugation of Peptides with m-PEG7-Tos
Introduction: Enhancing Therapeutic Peptides through PEGylation
The therapeutic potential of peptides is often limited by inherent challenges such as rapid renal clearance, susceptibility to proteolytic degradation, and potential immunogenicity.[1][2] A widely adopted and effective strategy to overcome these limitations is PEGylation—the covalent attachment of polyethylene glycol (PEG) chains.[3] This modification increases the hydrodynamic volume of the peptide, effectively shielding it from proteolytic enzymes and reducing the rate of kidney filtration.[1][4] The result is a conjugate with a significantly extended circulatory half-life, improved stability, and often, reduced immunogenicity, allowing for less frequent dosing and an improved therapeutic window.[3][5]
This guide provides a detailed framework for the bioconjugation of peptides using a discrete PEG reagent, methoxy-poly(ethylene glycol) (7)-tosylate (m-PEG7-Tos). We will delve into the underlying chemical principles, provide step-by-step protocols for conjugation to primary amines, and outline robust methods for the purification and characterization of the final PEGylated peptide.
The Chemistry of this compound Conjugation: A Mechanistic Overview
The conjugation of peptides with this compound is a robust and efficient process that proceeds via a nucleophilic substitution reaction (SN2 mechanism).[6] The key to this reaction lies in the functional groups of the two reactants:
-
This compound: This reagent consists of a monodisperse chain of seven ethylene glycol units, capped with a methoxy group at one end and a tosylate group at the other. The tosyl (p-toluenesulfonyl) group is an excellent leaving group due to its ability to stabilize the negative charge through resonance.[7][8] This makes the adjacent carbon atom highly susceptible to nucleophilic attack.
-
The Peptide: The nucleophilic functional groups on the peptide are the primary targets for PEGylation. These include the N-terminal α-amino group and the ε-amino group of lysine residues.[6][9] Under specific pH conditions, the sulfhydryl group of cysteine can also act as a nucleophile.
The reaction is initiated when a deprotonated, and therefore highly nucleophilic, amine group on the peptide attacks the electrophilic carbon of the this compound. This leads to the displacement of the stable tosylate anion and the formation of a stable, covalent secondary amine bond between the PEG chain and the peptide.[10]
Controlling Reaction Selectivity through pH
The selectivity of the PEGylation reaction is critically dependent on the reaction pH. The pKa of the N-terminal α-amino group is typically between 7.5 and 8.5, while the pKa of the lysine ε-amino group is around 10.5. By controlling the pH, one can favor the deprotonation of specific amine groups, thereby directing the site of PEGylation.
-
pH 7.5 - 9.5: This pH range is optimal for targeting the N-terminal α-amino group and the ε-amino groups of lysine residues. At this pH, a sufficient fraction of these amines are deprotonated and nucleophilic enough to drive the reaction forward.[6]
-
pH > 9.5: Higher pH values will increase the nucleophilicity of all amines but may lead to less site-selectivity and potential side reactions, such as peptide degradation.
dot
Caption: SN2 mechanism for this compound conjugation with a peptide amine.
Experimental Protocols
This section provides a comprehensive, step-by-step protocol for the PEGylation of a peptide containing primary amine groups (N-terminus or lysine residues) with this compound.
Materials and Reagents
-
Peptide of interest (containing at least one primary amine)
-
This compound
-
Reaction Buffer: 100 mM Sodium Bicarbonate or Sodium Borate buffer, pH 8.5-9.5.[10] Note: Avoid buffers containing primary amines, such as Tris, as they will compete in the reaction.
-
Anhydrous Solvent: Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)[6]
-
Quenching Reagent: 1 M Tris-HCl or 1 M Glycine, pH 8.0[10]
-
Purification system and buffers (e.g., RP-HPLC or SEC)
-
Analytical instruments (e.g., LC-MS, MALDI-TOF MS)
Reagent Preparation & Storage
-
Peptide Solution: Dissolve the peptide in the Reaction Buffer to a final concentration of 1-5 mg/mL.[10] Ensure complete dissolution. If solubility is an issue, a minimal amount of a water-miscible organic solvent can be used initially.[6]
-
This compound Stock Solution: Immediately before use, dissolve the this compound in a small volume of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10-100 mg/mL).[11]
-
Storage of this compound: The tosylate group is susceptible to hydrolysis.[12] For long-term stability, store this compound as a solid at -20°C, protected from moisture and light.[13]
PEGylation Reaction Workflow
dot
Caption: General experimental workflow for peptide PEGylation with this compound.
Step-by-Step Conjugation Protocol
-
Reaction Setup: To the dissolved peptide solution, add the freshly prepared this compound stock solution. The molar ratio of this compound to the peptide is a critical parameter that requires optimization. A starting point of a 5 to 20-fold molar excess of the PEG reagent is recommended to drive the reaction to completion.[10]
-
Incubation: Gently stir the reaction mixture. Incubate for 2-4 hours at room temperature (20-25°C) or for 16-24 hours at 4°C. The lower temperature can help minimize potential side reactions.[10]
-
Monitoring the Reaction (Optional): The progress of the reaction can be monitored by taking small aliquots at different time points and analyzing them by RP-HPLC or LC-MS. This allows for the determination of the optimal reaction time.
-
Reaction Quenching: To terminate the reaction, add the Quenching Reagent (1 M Tris-HCl or Glycine) to a final concentration of 50-100 mM. The primary amines in the quenching reagent will react with and consume any unreacted this compound.[6][10] Allow the quenching to proceed for 1 hour at room temperature.
| Parameter | Recommended Range | Rationale & Key Considerations |
| Peptide Concentration | 1-5 mg/mL | Ensures efficient reaction kinetics. Higher concentrations may lead to aggregation.[10] |
| This compound:Peptide Molar Ratio | 5:1 to 20:1 | A molar excess of the PEG reagent drives the reaction equilibrium towards the product. This must be optimized to balance conversion rate with the downstream purification burden.[10][11] |
| Reaction pH | 8.5 - 9.5 | This pH facilitates the deprotonation of primary amines, enhancing their nucleophilicity for reaction with the tosyl group.[6][10] |
| Reaction Temperature | 4°C to 25°C | Room temperature (20-25°C) offers faster kinetics. A lower temperature (4°C) can be used to minimize potential side reactions or peptide instability.[10][11] |
| Reaction Time | 2-24 hours | Dependent on temperature and reagent concentrations. Monitor by HPLC to determine the optimal endpoint.[6][11] |
Purification of the PEGylated Peptide
Following the conjugation reaction, the mixture will contain the desired PEGylated peptide, unreacted peptide, excess this compound, hydrolyzed PEG, and quenching reagent.[14] Purification is essential to isolate the product. The choice of method depends on the physicochemical differences between the components.
-
Size Exclusion Chromatography (SEC): SEC is a powerful technique for separating molecules based on their hydrodynamic radius. Since PEGylation significantly increases the size of the peptide, SEC is highly effective at separating the larger PEGylated conjugate from the smaller unreacted peptide and other low molecular weight impurities.[]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC separates molecules based on their hydrophobicity. The addition of the hydrophilic PEG chain typically reduces the retention time of the peptide on a non-polar stationary phase (like C18) compared to the unreacted peptide.[][16] This allows for efficient separation and is also a primary tool for analytical assessment of purity.
Characterization of the Final Product
Thorough characterization is a critical final step to confirm the success of the conjugation and to assess the purity and identity of the product.[17]
-
Mass Spectrometry (MS): This is the definitive technique for confirming successful PEGylation.[18]
-
MALDI-TOF MS or LC-ESI-MS can be used to determine the molecular weight of the conjugate.[17] A successful reaction will show a mass increase corresponding to the mass of the attached m-PEG7 moiety. The absence of the starting peptide mass confirms complete conversion, while the presence of multiple mass additions may indicate multi-PEGylation.
-
Tandem MS (MS/MS) can be employed in peptide mapping studies to identify the specific site(s) of PEGylation.[19]
-
-
High-Performance Liquid Chromatography (HPLC):
-
Analytical RP-HPLC is used to determine the purity of the final product. The chromatogram should ideally show a single major peak corresponding to the mono-PEGylated peptide, with a different retention time from the starting peptide.[14]
-
Analytical SEC can also be used to assess purity and detect the presence of aggregates or unreacted peptide.
-
| Technique | Information Provided | Expected Outcome for Successful Conjugation |
| LC-MS / MALDI-TOF MS | Molecular Weight, Degree of PEGylation | A mass shift corresponding to the addition of one m-PEG7 unit. Disappearance of the unreacted peptide mass.[17][20] |
| RP-HPLC | Purity, Separation of Species | A new, typically earlier-eluting peak for the PEGylated peptide compared to the native peptide. Quantification of purity based on peak area.[] |
| SEC-HPLC | Purity, Aggregate Detection | A new, earlier-eluting peak for the larger PEGylated conjugate compared to the native peptide.[] |
Conclusion
The bioconjugation of peptides with this compound is a powerful and reliable method for enhancing their therapeutic properties. By understanding the underlying SN2 reaction mechanism and carefully controlling key parameters such as pH, stoichiometry, and temperature, researchers can achieve efficient and site-selective PEGylation. The protocols outlined in this guide, coupled with robust purification and characterization techniques, provide a solid foundation for the successful development of novel PEGylated peptide therapeutics.
References
- 1. pharmtech.com [pharmtech.com]
- 2. cpcscientific.com [cpcscientific.com]
- 3. qyaobio.com [qyaobio.com]
- 4. The Science Behind Peptide PEGylation - Creative Peptides [creative-peptides.com]
- 5. The Applications of PEGylation Reagents | Biopharma PEG [biochempeg.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Tosyl group - Wikipedia [en.wikipedia.org]
- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. benchchem.com [benchchem.com]
- 18. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. walshmedicalmedia.com [walshmedicalmedia.com]
Application Notes and Protocols: A Comprehensive Guide to the Reaction of m-PEG7-Tos with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to molecules such as proteins, peptides, or small drugs, is a cornerstone strategy in therapeutic drug development.[1][2][3] This bioconjugation technique offers a wealth of benefits, including enhanced solubility and stability, reduced immunogenicity, and a prolonged plasma half-life, ultimately leading to improved pharmacokinetic and pharmacodynamic properties.[1][2][4] Among the various PEGylation reagents, methoxy-PEG7-tosylate (m-PEG7-Tos) has emerged as a valuable tool. It is a monodisperse, heterobifunctional linker composed of a seven-unit polyethylene glycol chain, a methoxy group at one end for stability, and a tosyl group at the other for reaction.[5][6][7] The tosyl (p-toluenesulfonyl) group is an excellent leaving group, facilitating efficient reaction with nucleophiles like primary amines.[5][8][9]
This guide provides a detailed protocol and in-depth scientific context for the reaction of this compound with primary amines, a common and crucial step in the synthesis of PEGylated biomolecules.
Principle of the Reaction: Nucleophilic Substitution
The fundamental chemical transformation underpinning the reaction between this compound and a primary amine is a bimolecular nucleophilic substitution (SN2) reaction.[9] The primary amine (R-NH₂), with its lone pair of electrons, acts as the nucleophile. It attacks the carbon atom adjacent to the highly effective tosylate leaving group on the PEG chain. This concerted reaction results in the displacement of the tosylate and the formation of a stable secondary amine linkage between the PEG moiety and the target molecule.[9][10]
The reaction is typically conducted under slightly basic conditions (pH 8.0-9.5) to deprotonate the primary amine, thereby increasing its nucleophilicity and reaction rate.[1][10][11]
Reaction Mechanism
Caption: SN2 mechanism of this compound with a primary amine.
Materials and Reagents
| Reagent/Material | Recommended Specifications |
| This compound | High purity (≥95%) |
| Amine-containing Molecule | Protein, peptide, or small molecule with an accessible primary amine |
| Reaction Buffer | 100 mM Sodium Bicarbonate or Sodium Borate Buffer, pH 8.5-9.5. Avoid buffers with primary amines (e.g., Tris).[11][12] |
| Organic Solvent (optional) | Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) for dissolving reagents.[13] |
| Quenching Reagent | 1 M Tris-HCl or 1 M Glycine, pH 8.0.[10][11] |
| Purification System | Size-Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX) system.[11][][15] |
| Analytical Instruments | SDS-PAGE, HPLC/UPLC, Mass Spectrometry (MALDI-TOF or ESI-MS).[11][16] |
Experimental Protocol
This protocol provides a general framework for the PEGylation of a protein with this compound. Optimization of specific parameters may be required for different target molecules.
Experimental Workflow
Caption: General workflow for protein PEGylation with this compound.
1. Reagent Preparation
-
Protein Solution: Dissolve the amine-containing protein in the reaction buffer to a final concentration of 1-10 mg/mL.[11] Ensure the protein is fully dissolved and the solution is clear.
-
This compound Solution: Immediately before use, dissolve the this compound in a small amount of the reaction buffer or a compatible organic solvent like DMSO to create a concentrated stock solution.[10] The tosyl group is susceptible to hydrolysis, so fresh preparation is crucial.[11]
2. PEGylation Reaction
-
Add the this compound stock solution to the protein solution. The molar ratio of this compound to the protein is a critical parameter to optimize. A starting point of a 5 to 20-fold molar excess of the PEG reagent is recommended.[10][11]
-
Gently mix the reaction solution and incubate at room temperature (20-25°C) for 2-4 hours or at 4°C for 16-24 hours with gentle stirring.[10][11] The lower temperature can help minimize potential side reactions.[10]
3. Reaction Quenching
-
To terminate the reaction, add the quenching reagent (e.g., Tris-HCl or glycine) to a final concentration of 50-100 mM.[10][11] The primary amines in the quenching solution will react with any excess unreacted this compound.
-
Allow the quenching reaction to proceed for 1 hour at room temperature.[10]
4. Purification of the PEGylated Conjugate
The removal of unreacted PEG, protein, and reaction byproducts is essential. Several chromatographic techniques are effective:
-
Size-Exclusion Chromatography (SEC): This is a primary method for separating the larger PEGylated protein from the smaller unreacted protein and excess PEG reagent.[11][][15]
-
Ion-Exchange Chromatography (IEX): PEGylation can alter the surface charge of a protein, allowing for separation of native, mono-PEGylated, and multi-PEGylated species.[][15][17]
-
Reverse Phase Chromatography (RP-HPLC): Useful for analytical scale separation and purity assessment of PEGylated peptides and small proteins.[11][]
-
Hydrophobic Interaction Chromatography (HIC): Can be used as a polishing step in purification.[][17]
5. Characterization of the PEGylated Conjugate
Thorough characterization is necessary to confirm successful PEGylation and assess the purity and homogeneity of the final product.
-
SDS-PAGE: A simple and effective method to visualize the increase in molecular weight of the protein after PEGylation.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): Provides a precise measurement of the molecular weight of the conjugate, confirming the number of attached PEG chains.[2][11]
-
HPLC/UPLC: Used to determine the purity of the conjugate and quantify any remaining impurities.[16]
-
NMR Spectroscopy: Can be used to characterize the structure of the PEG conjugate.[18]
Key Reaction Parameters and Optimization
| Parameter | Recommended Range | Rationale and Considerations |
| pH | 8.0 - 9.5 | Favors deprotonation of primary amines, enhancing their nucleophilicity.[1][10][11] Higher pH can increase the rate of hydrolysis of the tosyl group.[11] |
| Molar Ratio (this compound:Amine) | 5:1 to 20:1 | An excess of the PEG reagent drives the reaction to completion.[10][11] The optimal ratio depends on the number of available amines and the desired degree of PEGylation. |
| Temperature | 4°C to 25°C (Room Temp) | Room temperature allows for faster reaction kinetics.[10][11] 4°C can be used to minimize potential side reactions and protein degradation.[10] |
| Reaction Time | 2-24 hours | Should be optimized by monitoring the reaction progress to achieve the desired level of conjugation without significant side reactions.[11] |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low PEGylation Efficiency | - Suboptimal pH- Hydrolysis of this compound- Steric hindrance on the target molecule- Inactive this compound reagent | - Ensure the reaction buffer is within the optimal pH range (8.0-9.5).[11]- Prepare the this compound solution immediately before use.[11]- Increase the molar excess of this compound or extend the reaction time.[11]- Use a fresh batch of high-purity this compound. |
| Multiple PEGylated Species | - Reaction with multiple amine sites on the protein | - Carefully control the stoichiometry by reducing the molar excess of this compound.[12]- Optimize the pH to potentially favor the more nucleophilic N-terminal amine.[12] |
| Protein Aggregation | - High protein concentration- Suboptimal buffer conditions | - Perform the reaction at a lower protein concentration.- Screen different buffer components and pH values. |
References
- 1. benchchem.com [benchchem.com]
- 2. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
- 4. creativepegworks.com [creativepegworks.com]
- 5. mPEG7-Tos - CD Bioparticles [cd-bioparticles.net]
- 6. M-PEG,methoxy PEG - High purity mPEG Linkers | AxisPharm [axispharm.com]
- 7. 错误页 [amp.chemicalbook.com]
- 8. Tosyl group - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 15. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 18. pubs.acs.org [pubs.acs.org]
Application Note: A Step-by-Step Guide for m-PEG7-Tos Conjugation to Antibodies
Abstract
This guide provides a comprehensive, step-by-step protocol for the covalent modification of antibodies with methoxy-poly(ethylene glycol)-tosylate (m-PEG7-Tos). PEGylation, the process of attaching polyethylene glycol (PEG) chains to therapeutic proteins, is a critical strategy in drug development to enhance pharmacokinetic and pharmacodynamic properties.[1] This process can lead to an increased serum half-life, improved stability, reduced immunogenicity, and enhanced solubility.[1][] This document details the reaction chemistry, optimized protocol, purification methods, and essential characterization techniques for successful antibody PEGylation. It is intended for researchers, scientists, and drug development professionals seeking to leverage the benefits of discrete PEGylation for their antibody-based therapeutics.
Principle of the Method
The conjugation of this compound to an antibody is a nucleophilic substitution reaction. The primary targets for this modification on an antibody are the ε-amino groups of lysine residues, which are typically abundant and accessible on the protein surface.[1][3]
The chemistry involves the following key steps:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of a lysine's primary amine acts as a nucleophile.[1]
-
Displacement of Tosylate: This nucleophile attacks the carbon atom of the m-PEG7 chain that is attached to the tosyl (p-toluenesulfonyl) group. The tosyl group is an excellent leaving group, facilitating this reaction.[4][5]
-
Formation of a Stable Bond: The tosylate anion is displaced, resulting in the formation of a stable, covalent secondary amine bond between the PEG chain and the lysine residue.[1][4]
The reaction rate is pH-dependent. A moderately alkaline pH (typically 8.0-9.0) is optimal as it deprotonates the lysine's amino group, increasing its nucleophilicity.[1] However, excessively high pH can risk antibody denaturation, making pH control a critical parameter.
Caption: Reaction mechanism of this compound with a lysine residue on an antibody.
Materials and Reagents
This section outlines the necessary materials and reagents. Equivalent materials from other suppliers may be used, but validation is recommended.
| Reagent / Equipment | Specifications | Purpose |
| Antibody | >95% purity, in an amine-free buffer (e.g., PBS) | Starting material for conjugation |
| This compound | High purity (e.g., from a reputable supplier) | PEGylating reagent |
| Reaction Buffer | 100 mM Sodium Bicarbonate or Sodium Borate, pH 8.5 | Provides optimal pH for the reaction |
| Quenching Buffer | 1 M Tris-HCl or Glycine, pH 8.0 | Stops the reaction by consuming excess this compound |
| Anhydrous DMSO | Anhydrous, <0.02% water | Solvent for dissolving this compound |
| Buffer Exchange Columns | e.g., Zeba™ Spin Desalting Columns (7K MWCO) | Antibody preparation and purification |
| Purification System | SEC-HPLC or FPLC system | Purification of the final conjugate |
| Analytical Equipment | SDS-PAGE system, SEC-HPLC, Mass Spectrometer, ELISA reader | Characterization of the conjugate |
| General Lab Equipment | pH meter, centrifuge, vortex mixer, incubator, pipettes | Standard laboratory procedures |
Experimental Protocol: A Self-Validating System
This protocol is designed as a self-validating system, incorporating characterization steps to confirm the success of each stage.
Part 1: Antibody Preparation (Day 1)
Scientist's Note: It is critical to remove any amine-containing buffers (like Tris) or stabilizing proteins (like BSA) from the antibody solution, as they will compete with the lysine residues for reaction with the this compound.[6]
-
Buffer Exchange:
-
Equilibrate a desalting column (e.g., Zeba™ Spin) with 3-4 column volumes of Reaction Buffer (100 mM Sodium Bicarbonate, pH 8.5).
-
Apply the antibody solution to the column.
-
Centrifuge according to the manufacturer's instructions to elute the antibody into the Reaction Buffer.
-
-
Concentration & Purity Check:
-
Measure the antibody concentration using a NanoDrop spectrophotometer at A280.
-
Verify the purity and integrity of the antibody post-buffer exchange by running a small aliquot on SDS-PAGE.
-
Part 2: PEGylation Reaction (Day 1)
Scientist's Note: The molar ratio of this compound to antibody is a key parameter that determines the degree of PEGylation. A 10- to 20-fold molar excess of the PEG reagent is a good starting point for optimization.[7] The reaction should be performed in a low-protein-binding microcentrifuge tube.
-
Calculate Reagent Volumes:
-
Antibody Amount (moles): (Antibody concentration [mg/mL] / Antibody MW [mg/mol]) * Volume [mL]
-
This compound Amount (moles): Molar Excess (e.g., 20) * Antibody Amount (moles)
-
This compound Mass (mg): this compound Amount (moles) * this compound MW [mg/mol]
-
-
Reaction Setup:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO immediately before use.
-
In a microcentrifuge tube, add the calculated volume of the buffer-exchanged antibody.
-
Add the calculated volume of the this compound stock solution to the antibody while gently vortexing.
-
-
Incubation:
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing. The optimal time may vary depending on the antibody.
-
Part 3: Reaction Quenching and Purification (Day 2)
Scientist's Note: Quenching the reaction is essential to prevent further modification of the antibody. Purification removes unreacted PEG, quenched PEG, and any potential aggregates. Size Exclusion Chromatography (SEC) is the most common and effective method.[]
-
Quenching:
-
Add the Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50 mM.
-
Incubate for 30 minutes at room temperature.
-
-
Purification by SEC-HPLC:
-
Equilibrate an SEC column (suitable for protein separation, e.g., AdvanceBio SEC) with sterile PBS, pH 7.4.[9][10]
-
Inject the quenched reaction mixture onto the column.
-
Collect fractions corresponding to the PEGylated antibody peak, which should elute earlier than the unmodified antibody due to its increased hydrodynamic radius.
-
Characterization of the PEGylated Antibody
Rigorous characterization is essential to confirm the success of the conjugation and to ensure the quality of the final product.
SDS-PAGE Analysis
-
Principle: SDS-PAGE separates proteins based on their apparent molecular weight. PEGylation increases the hydrodynamic radius of the antibody, causing a noticeable upward shift in the band migration on the gel.[11]
-
Protocol:
-
Prepare samples: Unmodified antibody (control), and the purified PEGylated antibody.
-
Mix samples with SDS-PAGE loading buffer and heat at 95-100°C for 5-10 minutes.[11]
-
Load the samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris).
-
Run the gel and stain with a suitable protein stain (e.g., Coomassie Blue).
-
-
Expected Result: The PEGylated antibody will appear as a broader band with a higher apparent molecular weight compared to the sharp band of the unmodified antibody. The presence of a band at the original molecular weight indicates incomplete conjugation.[11]
SEC-HPLC Analysis
-
Principle: SEC separates molecules based on their size in solution. It is a critical tool for assessing the purity of the conjugate and quantifying any aggregates or fragments.[10][12]
-
Protocol:
-
Analyze the purified PEGylated antibody on an SEC-HPLC system using the same method as in the purification step.
-
Include the unmodified antibody as a control.
-
-
Expected Result: The PEGylated antibody should show a single, sharp peak that elutes earlier than the unmodified antibody. The absence of a peak corresponding to the unmodified antibody confirms purification efficiency. The presence of early-eluting peaks would indicate aggregation.
Mass Spectrometry (MS)
-
Principle: Mass spectrometry provides a precise measurement of the molecular weight of the conjugate, allowing for the determination of the degree of PEGylation (number of PEG chains per antibody).[13][14]
-
Techniques: Electrospray ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF MS) can be used. ESI-LC/MS is often preferred for analyzing PEGylated proteins.[15]
-
Expected Result: The mass spectrum will show a distribution of peaks, each corresponding to the antibody with a different number of attached PEG chains. Deconvolution of the spectrum will reveal the average PEG-to-antibody ratio.
Functional Activity Assay (ELISA)
-
Principle: It is crucial to verify that the PEGylation process has not compromised the antibody's ability to bind to its target antigen. An Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method for this assessment.[16][17]
-
Protocol:
-
Coat a 96-well plate with the target antigen.
-
Add serial dilutions of both the unmodified and PEGylated antibodies.
-
Detect bound antibody using a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a substrate and measure the resulting signal.
-
-
Expected Result: The binding curves of the PEGylated and unmodified antibodies should be comparable, indicating that the antigen-binding affinity has been retained.
Workflow and Troubleshooting
Caption: A self-validating workflow for antibody PEGylation.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low/No Conjugation | - Inactive this compound (hydrolyzed).- Incorrect reaction pH (too low).- Presence of competing amines in buffer. | - Use fresh, anhydrous DMSO for PEG stock.- Verify reaction buffer pH is 8.0-9.0.- Ensure complete buffer exchange of antibody. |
| Antibody Aggregation | - High antibody concentration.- Over-PEGylation.- Inappropriate buffer conditions. | - Reduce antibody concentration.- Decrease molar excess of this compound or reaction time.- Screen different buffers; add excipients if necessary. |
| Broad/Smeared Bands on SDS-PAGE | - Heterogeneous PEGylation (multiple PEG chains).- Interaction of PEG with SDS.[18] | - This is often expected. Optimize molar ratio for a more defined product.- Consider Native-PAGE as an alternative analysis method.[18][19] |
| Loss of Binding Activity | - PEGylation occurred within or near the antigen-binding site (CDR). | - Reduce the molar excess of this compound to favor modification of more accessible lysines.- Consider site-specific conjugation strategies. |
References
- 1. benchchem.com [benchchem.com]
- 3. Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. furthlab.xyz [furthlab.xyz]
- 7. benchchem.com [benchchem.com]
- 9. lcms.labrulez.com [lcms.labrulez.com]
- 10. agilent.com [agilent.com]
- 11. benchchem.com [benchchem.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 14. sciex.com [sciex.com]
- 15. enovatia.com [enovatia.com]
- 16. assaygenie.com [assaygenie.com]
- 17. bosterbio.com [bosterbio.com]
- 18. Native PAGE eliminates the problem of PEG-SDS interaction in SDS-PAGE and provides an alternative to HPLC in characterization of protein PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Native PAGE eliminates the problem of PEG–SDS interaction in SDS‐PAGE and provides an alternative to HPLC in characterization of protein PEGylation | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Surface Modification of Nanoparticles with m-PEG7-Tos
Introduction: The Critical Role of Surface Modification in Nanotechnology
In the landscape of nanomedicine, diagnostics, and targeted drug delivery, the surface of a nanoparticle dictates its destiny. Unmodified nanoparticles, when introduced into biological systems, are often met with rapid recognition by the mononuclear phagocyte system (MPS), leading to opsonization and premature clearance.[1][2][3] Surface modification with Poly(ethylene glycol), or PEGylation, is a gold-standard strategy to mitigate these effects. By creating a hydrophilic, biocompatible corona, PEGylation imparts "stealth" characteristics, prolonging systemic circulation, enhancing stability, and ultimately, improving therapeutic efficacy.[1][4][5][6][7][8]
This guide provides a comprehensive overview and detailed protocols for the use of m-PEG7-Tos (α-methoxy-ω-tosyl-hepta(ethylene glycol)) for the surface modification of nanoparticles. This compound is a discrete, heterobifunctional PEG linker designed for the efficient and covalent attachment of PEG chains to nanoparticle surfaces. Its methoxy-terminated end is inert, preventing undesirable crosslinking, while the tosyl (p-toluenesulfonyl) group at the other end serves as an excellent leaving group, rendering it highly reactive towards nucleophiles like primary amines and thiols commonly found or engineered onto nanoparticle surfaces.[6][9] This reactivity allows for the formation of stable secondary amine or thioether linkages under mild conditions.[6][9]
These application notes are designed for researchers, scientists, and drug development professionals, offering both the "how" and the "why" behind the protocols to ensure robust and reproducible results.
Principle of Surface Functionalization with this compound
The fundamental chemistry governing the use of this compound is a nucleophilic substitution reaction (SN2) . A nucleophilic functional group present on the nanoparticle surface attacks the carbon atom adjacent to the tosylate group on the PEG chain. This leads to the displacement of the tosylate and the formation of a stable covalent bond.[6][9]
-
Reaction with Amine-Functionalized Nanoparticles: Primary amines (-NH₂) on the nanoparticle surface act as nucleophiles, attacking the this compound to form a stable secondary amine linkage.[6][9]
-
Reaction with Thiol-Functionalized Nanoparticles: Thiol groups (-SH) are particularly potent nucleophiles and readily react with this compound to form a highly stable thioether bond.[6]
The efficiency of this PEGylation process is influenced by several key parameters, including the pH of the reaction medium, temperature, reaction time, and the molar ratio of this compound to the available functional groups on the nanoparticle surface.[6]
Chemical Reaction Pathway
Below is a diagram illustrating the nucleophilic substitution reaction between this compound and an amine-functionalized nanoparticle surface.
Caption: Reaction of this compound with an amine-functionalized surface.
Experimental Protocols
The following protocols provide a general framework for the surface modification of amine- and thiol-functionalized nanoparticles with this compound. Optimization for specific nanoparticle systems is highly recommended.
Protocol 1: Modification of Amine-Functionalized Nanoparticles
This protocol details the covalent attachment of this compound to nanoparticles functionalized with primary amine groups.
Materials and Equipment:
-
Amine-functionalized nanoparticles
-
This compound
-
Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF), Dichloromethane (DCM))
-
Non-nucleophilic base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA))
-
Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.0-8.5 for aqueous reactions)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., centrifuge for repeated pelleting and resuspension, or dialysis tubing)
-
Inert gas (Argon or Nitrogen)
-
Glass reaction vial with a screw cap or septum
Procedure:
-
Nanoparticle Preparation: Disperse the amine-functionalized nanoparticles in the chosen anhydrous solvent or reaction buffer to a final concentration of 1-5 mg/mL. Ensure the nanoparticles are well-dispersed, using sonication if necessary.
-
Inert Atmosphere: Purge the reaction vial containing the nanoparticle dispersion with an inert gas for 15-20 minutes to remove oxygen and moisture, which can interfere with the reaction. Maintain the inert atmosphere throughout the setup.
-
Reagent Preparation: In a separate vial, dissolve this compound in the same solvent to achieve a significant molar excess (e.g., 10 to 50-fold) over the estimated surface amine groups. The optimal ratio should be determined empirically.
-
Reaction Setup:
-
To the nanoparticle dispersion, add the non-nucleophilic base (e.g., TEA or DIPEA) to a final concentration of 10-20 mM. The base acts as a proton scavenger, neutralizing the p-toluenesulfonic acid byproduct and driving the reaction forward.[9]
-
Add the this compound solution to the nanoparticle dispersion while gently stirring.
-
-
Incubation: Seal the reaction vial and allow the reaction to proceed for 12-24 hours at room temperature with continuous gentle mixing (e.g., on an orbital shaker or rotator). The reaction temperature can be moderately elevated (e.g., 40-50°C) to increase the rate, but this should be optimized to prevent nanoparticle aggregation.
-
Quenching (Optional but Recommended): To stop the reaction and consume any unreacted this compound, add the quenching solution to a final concentration of 20-50 mM. Incubate for an additional 1-2 hours.
-
Purification:
-
Centrifugation: Pellet the PEGylated nanoparticles by centrifugation at a speed and time appropriate for your material. Discard the supernatant containing excess reagents. Resuspend the pellet in a suitable buffer (e.g., PBS). Repeat this wash step 2-3 times.
-
Dialysis: Alternatively, transfer the reaction mixture to a dialysis membrane with an appropriate molecular weight cut-off (MWCO) and dialyze against a large volume of buffer for 24-48 hours with frequent buffer changes.
-
Protocol 2: Modification of Thiol-Functionalized Nanoparticles
This protocol outlines the covalent attachment of this compound to nanoparticles functionalized with thiol groups. The reaction with thiols is generally more efficient and can often be performed at a slightly lower pH than with amines.[6]
Materials and Equipment:
-
Thiol-functionalized nanoparticles
-
This compound
-
Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-7.5)
-
Anhydrous, amine-free solvent (optional, for dissolving this compound)
-
Purification system (as in Protocol 1)
-
Reaction vial and mixing equipment
Procedure:
-
Nanoparticle Preparation: Disperse the thiol-functionalized nanoparticles in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Reagent Preparation: Prepare a stock solution of this compound in the reaction buffer or a compatible anhydrous solvent to achieve a 10 to 100-fold molar excess over the surface thiol groups.
-
Reaction Setup: Add the this compound solution to the nanoparticle dispersion. For thiol reactions, the addition of a base is often not necessary but can be included if the reaction is sluggish.
-
Incubation: Incubate the reaction mixture at room temperature for 12-24 hours with gentle mixing.
-
Purification: Purify the PEGylated nanoparticles using centrifugation or dialysis as described in Protocol 1 (step 7).
Experimental Workflow Visualization
The following diagram outlines the general workflow for nanoparticle surface modification with this compound.
Caption: Experimental workflow for nanoparticle modification.
Characterization of PEGylated Nanoparticles
Thorough characterization is essential to confirm successful PEGylation and to understand the properties of the modified nanoparticles.
| Parameter | Before PEGylation | After PEGylation | Characterization Technique | Rationale |
| Hydrodynamic Diameter | Smaller | Larger | Dynamic Light Scattering (DLS)[7][10] | The PEG layer increases the hydrodynamic size of the nanoparticles. |
| Zeta Potential | Varies (often highly +/-) | Closer to neutral | Electrophoretic Light Scattering (ELS)[7][11] | The PEG corona shields the surface charge of the nanoparticle core.[12] |
| Surface Chemistry | Shows peaks for core material and functional groups | Shows characteristic PEG peaks (e.g., C-O-C ether bonds) | X-ray Photoelectron Spectroscopy (XPS)[13] or ¹H NMR Spectroscopy[14] | Confirms the presence of the PEG layer on the nanoparticle surface. |
| PEG Grafting Density | N/A | Quantifiable weight loss | Thermogravimetric Analysis (TGA)[7][15][16] | Measures the amount of PEG attached to the nanoparticles by observing weight loss upon heating. |
| Colloidal Stability | Prone to aggregation in high salt buffers | Stable in high salt buffers | DLS in physiological buffers | Assesses the ability of the PEG layer to prevent salt-induced aggregation.[17][18] |
| Plasmon Resonance (for plasmonic NP) | Specific λmax | Red-shift in λmax | UV-Vis Spectroscopy[11][16] | The change in the local refractive index around the nanoparticle due to the PEG layer causes a shift in the surface plasmon resonance peak. |
Troubleshooting and Scientific Insights
-
Low PEGylation Efficiency:
-
Cause: Insufficient molar excess of this compound, inactive reagents due to hydrolysis, or suboptimal pH.
-
Solution: Increase the molar ratio of the PEG reagent. Ensure this compound is handled in anhydrous conditions. For amine reactions, verify the pH is in the optimal range (8.0-8.5) to ensure the amine is deprotonated and nucleophilic.[19][20]
-
-
Nanoparticle Aggregation during Reaction:
-
Cause: Solvent incompatibility, excessive temperature, or changes in surface charge before the PEG layer is dense enough to provide steric stabilization.
-
Solution: Ensure the nanoparticles are stable in the chosen reaction solvent. Perform the reaction at room temperature before attempting to accelerate it with heat. Consider a two-step addition of the PEG reagent to gradually modify the surface.
-
-
Incomplete Purification:
-
Cause: Inappropriate centrifugation speed/time or incorrect MWCO for dialysis.
-
Solution: Optimize centrifugation parameters to ensure complete pelleting of nanoparticles. Select a dialysis membrane with a MWCO that is at least 10-20 times larger than the molecular weight of this compound to ensure efficient removal of excess reagent.
-
Conclusion
The surface modification of nanoparticles using this compound is a robust and effective method to enhance their biocompatibility and in vivo performance. The tosyl chemistry provides a reliable covalent linkage to amine and thiol functional groups on the nanoparticle surface. By following the detailed protocols and understanding the principles behind the characterization techniques outlined in these application notes, researchers can confidently and reproducibly synthesize high-quality PEGylated nanoparticles for a wide range of biomedical applications, from advanced drug delivery systems to next-generation imaging agents.[21][22][23]
References
- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 2. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 5. Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery - Nanoscale (RSC Publishing) DOI:10.1039/D1NR02065J [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Quantitation of PEG on PEGylated Gold Nanoparticles Using Reversed Phase High Performance Liquid Chromatography and Charged Aerosol Detection - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. PEGylation of nanoparticles improves their cytoplasmic transport - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Stability and biological response of PEGylated gold nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Impact of different PEGylation patterns on the long-term bio-stability of colloidal mesoporous silica nanoparticles - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. PEG-Functionalized Magnetic Nanoparticles for Drug Delivery and Magnetic Resonance Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 22. PEG-functionalized magnetic nanoparticles for drug delivery and magnetic resonance imaging applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Application Note: High-Purity-Recovery-of-m-PEG7-Tos-Conjugates-by-Chromatography
Abstract
This document provides a comprehensive guide for the purification of methoxy-polyethylene glycol (7)-tosylate (m-PEG7-Tos) conjugates, a critical component in the synthesis of advanced therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The purity of these linker molecules is paramount, as it directly influences reaction efficiency, product homogeneity, and the pharmacological profile of the final bioconjugate.[1][2] This application note details robust protocols for flash column chromatography and analytical guidance using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), designed for researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Purity in PEG Linkers
Methoxy-polyethylene glycol (PEG) derivatives are extensively used as linkers in bioconjugation to improve the solubility, stability, and pharmacokinetic properties of therapeutic molecules. The this compound conjugate is a discrete (monodisperse) PEG linker featuring a terminal methoxy group and a tosyl group. The tosyl group serves as an excellent leaving group for nucleophilic substitution, typically with amine or thiol functionalities on target molecules.
The synthesis of this compound, however, often yields a mixture of the desired product along with unreacted starting materials (e.g., m-PEG7-OH), di-tosylated byproducts, and other impurities.[1] The presence of these contaminants can lead to several undesirable outcomes:
-
Reduced Conjugation Efficiency: Unreacted starting materials compete in subsequent reactions, lowering the yield of the desired conjugate.
-
Product Heterogeneity: Impurities lead to a mixed population of final products, complicating downstream analysis and characterization.[3]
-
Altered Pharmacokinetics: The purity of the final drug product is compromised, potentially affecting its efficacy and safety profile.
Therefore, a robust and reproducible purification strategy is not merely a recommendation but a critical process step to ensure the quality and consistency of the final therapeutic agent.[1] Chromatography, particularly flash chromatography for preparative scale and RP-HPLC for high-purity applications, stands as the most effective method for isolating this compound from structurally similar impurities.[1]
Principles of Chromatographic Separation
The purification of this compound relies on exploiting the subtle differences in polarity and hydrophobicity between the desired product and its related impurities.
Flash Column Chromatography (Normal Phase)
For preparative scale purification, normal phase flash chromatography is highly effective.[1]
-
Stationary Phase: Silica gel, a polar stationary phase, is typically used.
-
Mechanism: The separation is based on polarity. The most non-polar compound elutes first. In this case, the di-tosylated byproduct (less polar due to two tosyl groups masking the polar hydroxyls) would elute before the desired mono-tosylated product. The unreacted m-PEG7-OH, being the most polar, will have the strongest interaction with the silica and elute last.
-
Mobile Phase: A gradient of polar organic solvents is used. A common system involves a non-polar solvent like Hexane or Dichloromethane (DCM) and a more polar solvent like Ethyl Acetate (EtOAc), Methanol (MeOH), or Ethanol.[4] The gradient is progressively made more polar to elute compounds with increasing polarity.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the method of choice for achieving the highest purity and for analytical assessment.[1][5] It separates molecules based on their hydrophobicity.
-
Stationary Phase: A non-polar stationary phase, typically octadecylsilane (C18) or octylsilane (C8) bonded to silica particles, is used.[1][6]
-
Mechanism: The separation is based on hydrophobic interactions. More hydrophobic molecules interact more strongly with the stationary phase and have longer retention times. The elution order is generally the reverse of normal phase chromatography.
-
Mobile Phase: A polar mobile phase, commonly a mixture of water and a less polar organic solvent like acetonitrile (ACN) or methanol, is used.[7]
Preparative Purification Protocol: Flash Column Chromatography
This protocol is designed for the purification of gram-scale quantities of crude this compound.
Materials and Reagents
| Equipment & Consumables | Chemicals & Solvents |
| Glass Chromatography Column | Silica Gel (60 Å, 230-400 mesh) |
| Fraction Collector or Test Tubes | Hexanes (HPLC Grade) |
| Rotary Evaporator | Ethyl Acetate (EtOAc, HPLC Grade) |
| TLC Plates (Silica Gel 60 F254) | Dichloromethane (DCM, HPLC Grade) |
| TLC Developing Chamber | Methanol (MeOH, HPLC Grade) |
| UV Lamp (254 nm) | Crude this compound reaction mixture |
| Potassium Permanganate (KMnO4) stain | Anhydrous Sodium Sulfate or Magnesium Sulfate |
Experimental Workflow Diagram
Caption: Workflow for Flash Chromatography Purification.
Step-by-Step Protocol
-
TLC Method Development:
-
Before running the column, determine the optimal solvent system using TLC. The goal is to find a solvent ratio where the desired this compound has an Rf value of approximately 0.2-0.3.
-
Spot the crude mixture on a TLC plate and develop it in various ratios of Hexane/EtOAc or DCM/MeOH.
-
Visualize the spots. The tosyl group allows for visualization under a UV lamp (254 nm). Additionally, PEG compounds can be visualized using a potassium permanganate stain.[1]
-
-
Column Packing:
-
Choose an appropriate column size. For 1g of crude material, a 40-50 mm diameter column is a good starting point.[8]
-
Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., 100% Hexanes).[1]
-
Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude this compound mixture in a minimal amount of DCM.
-
Alternatively, for less soluble compounds, perform a "dry loading": adsorb the crude mixture onto a small amount of silica gel by dissolving it in a suitable solvent, adding silica, and evaporating the solvent.
-
Carefully add the sample to the top of the packed silica bed.
-
-
Elution and Fraction Collection:
-
Begin eluting with the non-polar solvent.
-
Gradually increase the polarity of the mobile phase according to your TLC development (e.g., start with 100% Hexane, move to 9:1 Hexane/EtOAc, then 8:2, and so on). A stepwise gradient is often effective.
-
Collect fractions of a consistent volume (e.g., 20-40 mL per fraction).[8]
-
-
Fraction Analysis and Product Isolation:
-
Analyze the collected fractions by TLC. Spot every few fractions on a TLC plate to track the elution of the different components.
-
Combine the fractions that contain the pure this compound product.[1]
-
Evaporate the solvent from the pooled fractions using a rotary evaporator.
-
Dry the resulting pure product under high vacuum to remove any residual solvent.[1]
-
Purity Assessment and Analytical Methods
After preparative purification, it is essential to confirm the purity and identity of the this compound conjugate. RP-HPLC, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) are the primary techniques for this assessment.[2][9]
Analytical RP-HPLC
This method provides quantitative purity data.
| Parameter | Recommended Conditions | Rationale |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 3.5 µm) | Provides excellent hydrophobic selectivity for PEG compounds.[1] |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA acts as an ion-pairing agent, improving peak shape. |
| Mobile Phase B | 0.1% TFA in Acetonitrile (ACN) | ACN is a common organic modifier for reverse-phase separation of PEGs.[7] |
| Gradient | 30-90% B over 20 minutes | A broad gradient is necessary to elute compounds with a range of polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical columns of this dimension. |
| Detector | UV at 262 nm (for tosyl group) and/or ELSD/CAD | The tosyl group provides a UV chromophore. An Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) offers near-universal detection for PEG compounds that lack strong chromophores.[2][5] |
¹H NMR Spectroscopy
NMR provides unambiguous structural confirmation.[2][9]
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).[2][9]
-
Expected Signals (in CDCl₃):
-
~7.8 ppm & ~7.3 ppm: Doublets from the aromatic protons of the tosyl group.
-
~4.1 ppm: Triplet corresponding to the -CH₂- protons adjacent to the tosyl group.
-
~3.5-3.7 ppm: A complex multiplet representing the repeating ethylene oxide (-OCH₂CH₂-) protons of the PEG backbone.[9]
-
~3.38 ppm: A sharp singlet for the terminal methoxy (CH₃O-) protons.[9]
-
~2.4 ppm: A singlet for the methyl protons of the tosyl group.
-
-
Purity Assessment: The purity can be confirmed by comparing the integration of the tosyl group protons to the PEG backbone and methoxy protons. The absence of signals from starting materials (e.g., a terminal -OH proton) indicates high purity.[2]
Troubleshooting Common Purification Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Separation / Overlapping Peaks | Incorrect solvent system; Column overloading. | Re-optimize the eluent system using TLC to achieve better separation (ΔRf > 0.1). Reduce the amount of crude material loaded onto the column. A silica-to-sample ratio of 70:1 or higher may be needed for difficult separations.[8] |
| Streaking of Spots on TLC/Column | Sample is too polar for the solvent system; Compound is acidic/basic. | Add a small amount of a more polar solvent (e.g., ethanol, methanol) to the eluent to reduce streaking.[4] If the compound is acidic, add a trace of acetic acid; if basic, add a trace of triethylamine. |
| Low Product Yield | Product is too polar and retained on the column; Co-elution with impurities. | Use a stronger (more polar) final eluent to wash the column completely. Re-evaluate fraction pooling based on cleaner TLC cuts. |
| PEG Contamination in Final Product | Leaching from lab consumables (e.g., filters, tubes). | Use low-binding tubes and pre-screen consumables like syringe filters for leachables, as they are a known source of PEG contamination.[10] |
Conclusion
The chromatographic purification of this compound is a critical step that ensures the quality, consistency, and efficacy of subsequent bioconjugation reactions and the final therapeutic products. By employing a systematic approach starting with TLC method development, followed by careful execution of flash column chromatography, researchers can effectively remove critical impurities. The purity of the final product must then be rigorously validated using high-resolution analytical techniques such as RP-HPLC and NMR spectroscopy. This detailed protocol and the accompanying troubleshooting guide provide a robust framework for achieving high-purity this compound, a key enabling reagent in modern drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Characterization of the Reversed-Phase Chromatographic Behavior of PEGylated Peptides Based on the Poly(ethylene glycol) Dispersity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. CN101493446A - Method for measuring free polyethyleneglycol content in sample or products - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. orgsyn.org [orgsyn.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in m-PEG7-Tos Reactions
Welcome to the technical support center for m-PEG7-Tos reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the synthesis of this compound, a critical heterobifunctional linker in bioconjugation and drug delivery. Here, we move beyond simple protocols to explain the underlying chemistry, helping you to not only solve immediate issues with low yield but also to build a robust and reproducible synthetic strategy.
Introduction to this compound Synthesis
This compound, or O-(Methyl-heptaethylene glycol)-p-toluenesulfonate, is synthesized by the tosylation of m-PEG7-OH (methoxy-heptaethylene glycol). This reaction converts the terminal hydroxyl group into a tosylate group, an excellent leaving group for subsequent nucleophilic substitution reactions.[1][2] The success of this step is paramount for the efficacy of downstream applications, such as the development of Antibody-Drug Conjugates (ADCs) or Proteolysis Targeting Chimeras (PROTACs).[1][3][4] Low yields in this foundational reaction can create significant bottlenecks in research and development. This guide will address the most common causes of poor outcomes and provide actionable, scientifically-grounded solutions.
Core Principles of a Successful Tosylation Reaction
Before diving into specific troubleshooting scenarios, it is crucial to understand the key factors governing the success of the tosylation of m-PEG7-OH. The reaction involves the nucleophilic attack of the PEG's terminal hydroxyl group on the sulfur atom of p-toluenesulfonyl chloride (TsCl). A base is used to deprotonate the hydroxyl group, increasing its nucleophilicity, and to neutralize the HCl byproduct.
Caption: General mechanism of m-PEG7-OH tosylation.
Frequently Asked Questions & Troubleshooting Guide
This section is structured in a question-and-answer format to directly address the most common issues leading to low yields in this compound reactions.
Q1: My reaction yield is consistently low, and I see a significant amount of unreacted m-PEG7-OH starting material. What are the most likely causes?
This is one of the most common issues and typically points to problems with reagents or reaction conditions that prevent the reaction from proceeding to completion.
A1: Key Areas to Investigate:
-
Reagent Quality, Especially Tosyl Chloride (TsCl):
-
The Problem: p-Toluenesulfonyl chloride is susceptible to hydrolysis, reacting with ambient moisture to form p-toluenesulfonic acid, which is unreactive. Degraded TsCl is a primary culprit for incomplete reactions.
-
Expert Insight: We have observed that using aged or improperly stored TsCl leads to drastically reduced yields. It is often mandatory to use freshly purchased or purified TsCl for reproducible results.[5]
-
Solution:
-
Use a fresh bottle of high-purity TsCl.
-
If you suspect your TsCl is old, consider purifying it by recrystallization from hexane.[5] This removes the highly colored, insoluble impurities that can form upon degradation.
-
-
-
Presence of Water (Anhydrous Conditions):
-
The Problem: Water will compete with your m-PEG7-OH in reacting with TsCl, leading to the formation of p-toluenesulfonic acid and consuming your reagent. PEG compounds themselves are hygroscopic and can introduce water into the reaction.
-
Expert Insight: Ensuring strictly anhydrous conditions is critical. This includes drying the solvent, glassware, and the m-PEG7-OH starting material.
-
Solution:
-
Dry your m-PEG7-OH before the reaction, for example, by azeotropic distillation with toluene.[6]
-
Use anhydrous solvents. Dichloromethane (DCM) or tetrahydrofuran (THF) should be dried over molecular sieves or distilled from an appropriate drying agent.
-
Dry all glassware in an oven and cool under an inert atmosphere (e.g., nitrogen or argon).
-
Run the reaction under an inert atmosphere.
-
-
-
Suboptimal Base Selection or Stoichiometry:
-
The Problem: The base is crucial for deprotonating the hydroxyl group. If the base is too weak, not present in sufficient excess, or acts as a competing nucleophile, the reaction will be inefficient.
-
Expert Insight: While pyridine is a classic choice, it can sometimes act as a nucleophile. A non-nucleophilic, sterically hindered base is often a better choice to minimize side reactions.[7] Triethylamine (TEA) is a common alternative.
-
Solution:
-
Use a non-nucleophilic base like triethylamine (TEA).
-
Ensure you are using a sufficient molar excess of the base (typically 1.5 to 3 equivalents relative to m-PEG7-OH).
-
Consider a stronger, non-nucleophilic base if deprotonation appears to be the issue.
-
-
References
preventing hydrolysis of m-PEG7-Tos during conjugation
A Senior Application Scientist's Guide to Preventing Hydrolysis and Ensuring Successful Conjugation
Welcome to the technical support center for m-PEG7-Tos conjugation. This guide is designed for researchers, scientists, and drug development professionals who utilize tosyl-activated PEG reagents for bioconjugation. As Senior Application Scientists, we understand that successful PEGylation goes beyond simply mixing reagents; it requires a deep understanding of the underlying chemistry to control reaction outcomes. The primary challenge with tosylated PEGs is managing the competing hydrolysis reaction, which can consume your valuable reagent and complicate downstream processing.
This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed, self-validating protocols to help you minimize hydrolysis and maximize the yield of your desired conjugate.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your conjugation experiments in a direct question-and-answer format.
Question 1: My conjugation yield is very low or zero. What is the most likely cause?
Answer: Low or no yield is the most common issue and typically points to one of two primary culprits: reagent hydrolysis or suboptimal reaction conditions .
-
This compound Hydrolysis: The tosyl group is an excellent leaving group, which makes it reactive toward your target nucleophile. However, it is also susceptible to hydrolysis (reaction with water), especially under basic conditions.[1] This reaction converts the active this compound into an inert m-PEG7-OH. This inactive PEG species can make it appear as though the reaction is proceeding during purification (e.g., by size-exclusion chromatography), but it will not be covalently attached to your biomolecule.
-
Immediate Action: Always use a fresh vial of this compound or one that has been properly stored at -20°C in a desiccated environment. Avoid multiple freeze-thaw cycles. Prepare your stock solution in a dry, anhydrous solvent (like DMF or DMSO) immediately before you plan to initiate the conjugation.[1] Do not store this compound in aqueous buffers for extended periods.
-
-
Suboptimal pH: The conjugation reaction is a nucleophilic substitution (SN2) reaction.[1] For the reaction to proceed, your target functional group (e.g., an amine on a lysine residue or a thiol on a cysteine residue) must be in its deprotonated, nucleophilic state.
-
For Lysine Conjugation (Amine Target): The pKa of the ε-amino group of lysine is around 10.5. The reaction rate will be very slow at neutral pH because the amine is protonated (-NH3+). You must increase the pH to the 7.5-9.5 range to generate a sufficient concentration of the nucleophilic amine (-NH2).[1]
-
For Cysteine Conjugation (Thiol Target): The pKa of a cysteine's thiol group is around 8.3-8.6. A pH range of 7.0-8.5 is generally optimal to generate the more nucleophilic thiolate anion (-S⁻).[1]
-
Question 2: I see multiple PEGylated species in my analysis (e.g., by LC-MS). How can I improve the specificity?
Answer: Non-specific PEGylation occurs when the reagent reacts with multiple sites on your biomolecule. This is often a direct consequence of the reaction conditions, particularly pH and reaction time.
-
pH is Too High: While a basic pH is required to deprotonate nucleophiles, an excessively high pH can deprotonate multiple types of functional groups (amines, thiols, and even hydroxyls), making them all reactive towards this compound.[1] To target a cysteine's thiol group over a lysine's amine group, for instance, reacting at a lower pH (e.g., 7.0-7.5) is recommended, as thiols are more nucleophilic than amines at this pH.
-
Reaction Time is Too Long: Even at a well-chosen pH, allowing the reaction to proceed for an excessive duration can lead to the modification of less reactive, secondary sites. It is crucial to monitor your reaction over time.
-
Self-Validation Check: Perform a time-course experiment by taking aliquots at various time points (e.g., 1, 2, 4, 8, and 24 hours) and analyzing them by RP-HPLC or LC-MS. This will allow you to determine the optimal time to quench the reaction, maximizing the yield of your desired product while minimizing non-specific byproducts.
-
Question 3: My protein is aggregating or precipitating during the reaction. What can I do?
Answer: Protein aggregation during PEGylation can be caused by several factors, including the choice of buffer and suboptimal reaction parameters.
-
Competing Nucleophiles in Buffer: Never use buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine. These buffer components are themselves nucleophiles and will compete with your target biomolecule for the this compound, leading to a complex mixture of products and potentially causing aggregation.
-
Solution: Use a non-nucleophilic buffer. Good choices include phosphate-buffered saline (PBS), HEPES, or sodium bicarbonate buffers.
-
-
High Concentration: High concentrations of protein can increase the likelihood of intermolecular interactions and aggregation. Try reducing the concentration of your protein.
-
Steric Hindrance: The PEG chain itself adds significant bulk. If multiple PEG chains are attached in close proximity, it can lead to unfavorable protein-protein interactions. Optimizing the molar ratio of PEG to protein can help control the degree of PEGylation and mitigate this issue.
Frequently Asked Questions (FAQs)
Q1: What is the chemical mechanism of this compound conjugation? The conjugation is a bimolecular nucleophilic substitution (SN2) reaction. The electron-rich nucleophile on the biomolecule (e.g., the nitrogen of an amine or the sulfur of a thiol) attacks the carbon atom adjacent to the tosylate group. This attack forces the tosylate, an excellent leaving group, to depart, forming a stable covalent bond between the PEG and the biomolecule.[1]
Q2: What is the competing hydrolysis reaction? Hydrolysis is a reaction where water, or more specifically the hydroxide ion (OH⁻), acts as the nucleophile. It attacks the same carbon as the desired biomolecule nucleophile, displacing the tosylate group. This reaction produces an inactive m-PEG7-alcohol (m-PEG7-OH) and p-toluenesulfonic acid. This side reaction is accelerated at higher pH values due to the increased concentration of the potent hydroxide nucleophile.[1]
Q3: Why is the tosyl group such a good leaving group? The tosylate anion (p-toluenesulfonate) is a very stable anion and therefore a weak base. Its stability comes from the delocalization of the negative charge across the three oxygen atoms of the sulfonate group through resonance. Good leaving groups are weak bases because they are stable on their own after detaching from the carbon atom.
Q4: How should I prepare and store my this compound? Solid this compound should be stored at -20°C under desiccation. For reaction, create a stock solution by dissolving the required amount in an anhydrous solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). This stock solution should be prepared fresh and used immediately. Avoid preparing and storing aqueous stock solutions, as the reagent will rapidly hydrolyze.[1]
Visualizing the Chemistry: Competing Reaction Pathways
To achieve a successful conjugation, the rate of the desired nucleophilic attack by the biomolecule must be significantly faster than the rate of the undesired attack by hydroxide ions (hydrolysis). The choice of reaction pH is the primary tool to control this balance.
References
Technical Support Center: Navigating the Stability of m-PEG7-Tos in Aqueous Buffers
Welcome to the technical support center for m-PEG7-Tos. This guide is designed for researchers, scientists, and drug development professionals who utilize this compound in their experimental workflows. Here, we address the critical stability issues of this reagent in aqueous buffers, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the success of your conjugation reactions. Our focus is on not just what to do, but why you're doing it, grounding our advice in established chemical principles.
Introduction: The Double-Edged Sword of Reactivity
This compound (methoxy-polyethylene glycol-tosylate) is a valuable tool in bioconjugation and drug delivery. The tosylate group is an excellent leaving group, facilitating efficient nucleophilic substitution reactions with amines, thiols, and alcohols.[1][2] This high reactivity, however, comes with a trade-off: inherent instability in aqueous environments. Understanding and mitigating this instability is paramount for reproducible and successful experiments.
The primary degradation pathway for this compound in aqueous buffers is the hydrolysis of the tosylate ester.[3] This reaction is highly dependent on pH and temperature. Additionally, the polyether backbone of the PEG chain can be susceptible to oxidation.[3] This guide will equip you with the knowledge to control these variables and maintain the integrity of your this compound reagent.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in aqueous buffers?
A1: There are two main degradation pathways to consider:
-
Hydrolysis of the Tosylate Group: The tosylate group is an excellent leaving group, making the molecule susceptible to nucleophilic attack by water. This results in the formation of the inactive m-PEG7-OH and p-toluenesulfonic acid. The rate of this hydrolysis is significantly influenced by pH and temperature.[3]
-
Oxidation of the PEG Backbone: The ether linkages in the polyethylene glycol chain can undergo oxidation. This process can be initiated by factors such as heat, light, or the presence of transition metal ions, leading to chain cleavage and the formation of various byproducts like aldehydes and carboxylic acids.[3]
Q2: How does pH affect the stability of this compound in my buffer?
A2: The pH of your aqueous buffer is a critical factor governing the rate of hydrolysis. Generally, the tosylate group is more susceptible to hydrolysis at higher pH values.[4] While a basic pH (typically 8.0-9.5) is often required to deprotonate primary amines for efficient conjugation, this same condition accelerates the competing hydrolysis of this compound.[4][5] Therefore, a delicate balance must be struck.
Q3: What are the ideal storage conditions for this compound to ensure its long-term stability?
A3: To maintain the integrity and reactivity of this compound, proper storage is crucial. The following conditions are strongly recommended for long-term storage:[6]
-
Temperature: Low temperature (≤ -15°C) is essential to minimize the rate of degradation.[6]
-
Atmosphere: Store under an inert atmosphere, such as Nitrogen or Argon, to prevent oxidation of the PEG backbone.[6]
-
Light: Protect from light, as it can initiate oxidative degradation.[6]
-
Moisture: Keep in a dry environment, ideally with a desiccant, as the tosylate group is sensitive to moisture.[6][7]
For short-term storage (daily or weekly use), refrigeration at 2-8°C is acceptable, but always under an inert atmosphere and protected from light.[8]
Q4: Can I pre-dissolve this compound in an aqueous buffer and store it for later use?
A4: It is strongly advised not to store this compound in aqueous solutions for extended periods.[4] Due to the susceptibility of the tosyl group to hydrolysis, solutions should be prepared immediately before use. If a stock solution is necessary, it should be prepared in a high-purity, anhydrous aprotic solvent such as Dimethylformamide (DMF) or Dichloromethane (DCM) and stored under inert gas at low temperatures.[1]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments with this compound in aqueous buffers.
Problem 1: Low or No Yield of PEGylated Product
This is one of the most common issues and can often be traced back to the stability of the this compound reagent.
Potential Causes & Solutions:
-
Degraded this compound Reagent:
-
Explanation: The tosylate group has likely hydrolyzed due to improper storage or handling, rendering the reagent inactive.
-
Solution: Always use a fresh vial of this compound or one that has been meticulously stored at ≤ -15°C in a desiccated, dark environment under an inert atmosphere.[6][7] Avoid multiple freeze-thaw cycles by aliquoting the reagent upon first use. If degradation is suspected, it is prudent to test its activity on a model amine or thiol-containing compound before proceeding with your valuable target molecule.[7]
-
-
Suboptimal Reaction pH:
-
Explanation: While a basic pH is necessary to deprotonate amines for nucleophilic attack, an excessively high pH or prolonged reaction time at an elevated pH will favor hydrolysis of the this compound over the desired conjugation reaction.[4]
-
Solution: For reactions with primary amines, maintain a pH in the range of 8.0-9.5.[4] It is crucial to perform a pH optimization study for your specific biomolecule to find the sweet spot that maximizes conjugation efficiency while minimizing hydrolysis.
-
-
Hydrolysis During Reaction:
-
Explanation: The aqueous reaction buffer itself is the source of the nucleophile (water) that leads to hydrolysis.
-
Solution: Prepare the this compound solution in an anhydrous solvent (e.g., DMSO, DMF) immediately before adding it to the reaction buffer containing your target molecule.[1][9] Minimize the reaction time as much as possible by monitoring the reaction progress closely.
-
Problem 2: Inconsistent Results Between Experiments
Variability in your results can be frustrating and often points to subtle inconsistencies in reagent stability and handling.
Potential Causes & Solutions:
-
Inconsistent this compound Activity:
-
Explanation: If the reagent is not stored and handled consistently, its activity will vary between experiments. Exposure to moisture and air upon removal from cold storage is a common culprit.
-
Solution: When taking the reagent out of storage, allow the container to warm up to room temperature slowly before opening to prevent condensation of atmospheric moisture.[6] After use, immediately backfill the container with an inert gas like Nitrogen or Argon before resealing and returning to cold storage.[6]
-
-
Buffer Composition Variability:
-
Explanation: The composition of your buffer can influence the stability of this compound. The presence of certain nucleophilic species other than your target molecule can consume the reagent.
-
Solution: Use high-purity water and buffer components. Be aware that some buffer components, like Tris, contain primary amines and will compete with your target molecule for reaction with this compound.[10] Use non-nucleophilic buffers such as Phosphate-Buffered Saline (PBS) or HEPES where possible.
-
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol allows you to assess the stability of your this compound under various stress conditions.
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
Purified Water
-
HPLC system with UV or ELSD detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in 0.1 M HCl (acidic hydrolysis), 0.1 M NaOH (basic hydrolysis), and purified water (neutral hydrolysis).[3]
-
Incubation: Incubate the samples at a controlled temperature (e.g., 40°C).[3]
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).[3]
-
Neutralization: Neutralize the acidic and basic samples before analysis.
-
HPLC Analysis: Analyze the samples using a stability-indicating HPLC method. A gradient of water and acetonitrile (both with 0.1% trifluoroacetic acid or formic acid) is commonly used.[3]
-
Data Analysis: Monitor the decrease in the peak area of the intact this compound and the appearance of degradation product peaks.
Protocol 2: General Procedure for PEGylation of a Protein with this compound
This protocol provides a general workflow for conjugating this compound to a protein.
Materials:
-
This compound
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 8.0)
-
Anhydrous aprotic solvent (e.g., DMF or DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., Size Exclusion Chromatography - SEC)
Procedure:
-
Protein Preparation: Ensure your protein is at an appropriate concentration (e.g., 1-10 mg/mL) in the reaction buffer.
-
This compound Preparation: Immediately before use, dissolve this compound in the chosen anhydrous solvent to create a concentrated stock solution.[1]
-
Reaction Initiation: Add the desired molar excess of the this compound solution to the protein solution while gently stirring. A 5- to 20-fold molar excess is a common starting point.[4]
-
Incubation: Allow the reaction to proceed at room temperature or 4°C. The optimal time can range from a few hours to overnight and should be determined empirically.[1]
-
Monitoring: Monitor the reaction progress using a suitable analytical technique like SDS-PAGE or SEC-HPLC to determine the extent of PEGylation.[1][7]
-
Quenching: Once the desired level of PEGylation is achieved, stop the reaction by adding a quenching buffer to consume any unreacted this compound.[7]
-
Purification: Purify the PEGylated protein from unreacted reagents and byproducts using a suitable chromatography technique like SEC.[1]
Data Presentation
Table 1: Factors Influencing this compound Stability in Aqueous Buffers
| Parameter | Effect on Stability | Recommended Practice | Rationale |
| pH | Increased pH accelerates hydrolysis. | Optimize pH (typically 8.0-9.5 for amine conjugation) to balance reactivity and stability.[4] | Basic conditions deprotonate amines for reaction but also promote nucleophilic attack by water.[4] |
| Temperature | Higher temperatures increase the rate of hydrolysis and oxidation. | Store at ≤ -15°C. Conduct reactions at room temperature or 4°C.[6] | Reduces the kinetic energy of molecules, slowing degradation reactions. |
| Buffer Composition | Nucleophilic buffers (e.g., Tris) compete with the target molecule. | Use non-nucleophilic buffers like PBS or HEPES.[10] | Avoids consumption of the this compound by buffer components. |
| Presence of Water | Water is the reactant in hydrolysis. | Prepare stock solutions in anhydrous solvents. Minimize reaction time in aqueous buffers.[1][4] | Reduces the concentration of the hydrolyzing agent. |
| Light Exposure | Can initiate oxidative degradation of the PEG chain. | Store in light-protecting containers.[6] | Prevents photo-oxidation. |
| Atmosphere | Oxygen can cause oxidation of the PEG backbone. | Store and handle under an inert atmosphere (N₂ or Ar).[6] | Prevents oxidative degradation. |
Visualizations
Caption: Primary degradation pathway of this compound via hydrolysis in aqueous buffer.
References
- 1. benchchem.com [benchchem.com]
- 2. precisepeg.com [precisepeg.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. PEG Storage and Handling Conditions - JenKem Technology [jenkemusa.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Over-PEGylation in m-PEG7-Tos Reactions
Welcome to the technical support center for m-PEG7-Tos reactions. This guide is designed for researchers, scientists, and drug development professionals to address a common challenge in bioconjugation: over-PEGylation. We will explore the underlying principles of the reaction, provide robust troubleshooting strategies to prevent the formation of heterogeneous mixtures, and detail methods for the purification and analysis of your target conjugate.
Frequently Asked Questions (FAQs): Understanding the Core Chemistry
This section covers the fundamental concepts of this compound chemistry to provide a solid foundation for troubleshooting.
Q1: What is the reaction mechanism of this compound with a primary amine?
The conjugation of this compound to a primary amine (R-NH₂) proceeds via a bimolecular nucleophilic substitution (SN2) reaction.[1] The primary amine acts as the nucleophile, attacking the carbon atom on the PEG chain that is directly bonded to the tosylate group. The tosylate is an excellent leaving group, facilitating the formation of a stable secondary amine linkage.[1][2] The reaction is often catalyzed by a non-nucleophilic base, which deprotonates the amine, thereby increasing its nucleophilicity.[1]
References
Technical Support Center: Optimizing m-PEG7-Tos Conjugation Efficiency
Here is the technical support center you requested.
Welcome to the technical support guide for m-PEG7-Tos conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting advice and in-depth answers to frequently asked questions (FAQs) regarding the critical role of molar ratio in achieving optimal PEGylation efficiency.
Introduction: The Importance of Stoichiometry in PEGylation
Polyethylene glycol (PEG)ylation is a premier strategy in drug development for improving the solubility, stability, and pharmacokinetic profiles of therapeutic molecules.[1][2] The this compound reagent, a monodisperse PEG linker with a tosylate leaving group, facilitates the covalent attachment of a seven-unit PEG chain to nucleophilic groups on a target molecule.[1][3] The success of this conjugation hinges on a nucleophilic substitution (SN2) reaction, where factors like pH, temperature, and, most critically, the molar ratio of reactants dictate the outcome.[1][4]
This guide will explore the causality behind experimental choices related to molar ratio, providing you with the expertise to troubleshoot and optimize your this compound conjugation reactions effectively.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism for this compound conjugation?
Answer: The conjugation occurs via a bimolecular nucleophilic substitution (SN2) reaction. The tosyl (p-toluenesulfonyl) group on the this compound is an excellent leaving group.[1][5] A nucleophile on your target molecule, such as the primary amine of a lysine residue or the thiol of a cysteine, attacks the carbon atom adjacent to the tosyl group. This attack displaces the tosylate, forming a stable covalent bond (a secondary amine or thioether, respectively) between your molecule and the PEG chain.[1][3]
The reaction's efficiency is highly dependent on the nucleophilicity of the target group. For primary amines, the reaction requires a deprotonated state to be sufficiently nucleophilic, which is why a pH range of 8.0-9.5 is recommended.[5]
Caption: SN2 mechanism of this compound with a primary amine.
Q2: Why is the molar ratio of this compound to my molecule so critical?
Answer: The molar ratio is a primary driver of reaction kinetics and outcome. According to Le Châtelier's principle, using an excess of one reactant (this compound) pushes the reaction equilibrium towards the formation of the PEGylated product. This is essential for several reasons:
-
Maximizing Yield: An insufficient amount of the PEG reagent is a common cause of low conjugation yield, as the reaction will stop once the limiting reagent is consumed.[6][7]
-
Controlling the Degree of PEGylation: The stoichiometry significantly impacts the number of PEG chains attached to a molecule, especially for proteins with multiple potential conjugation sites (e.g., lysine residues).[5] A higher molar excess increases the probability of multi-PEGylation.
-
Overcoming Competing Reactions: The primary reaction competes with the hydrolysis of the this compound reagent, although tosylates are generally more stable in aqueous solutions than other reagents like NHS esters. An excess of the PEG reagent ensures that the conjugation reaction proceeds at a favorable rate compared to its degradation.
Q3: What is a good starting molar ratio for my experiment?
Answer: The optimal molar ratio depends heavily on the nature of your target molecule and the desired outcome. A universal ratio does not exist, but well-established starting points can guide your optimization.
| Target Molecule Type | Nucleophile | Recommended Starting Molar Ratio (PEG:Molecule) | Rationale & Key Considerations |
| Proteins / Antibodies | Primary Amines (Lysine, N-terminus) | 5:1 to 20:1 | Proteins often have multiple lysine residues. This range helps drive the reaction without excessive multi-PEGylation. The specific ratio depends on the number of accessible amines and the desired degree of modification.[5] |
| Peptides | Primary Amines (Lysine, N-terminus) | 1.5:1 to 10:1 (per amine group) | Peptides have fewer reaction sites, so a lower excess is often sufficient. The ratio should be calculated based on the number of available amines you wish to target.[2] |
| Peptides / Proteins | Thiols (Cysteine) | 1.5:1 to 5:1 | Thiols are more potent nucleophiles than amines, especially at near-neutral pH.[5] The reaction is often faster and more efficient, requiring a lower excess of the PEG reagent.[2] |
| Small Molecules | Single Amine or Thiol | 1.1:1 to 1.5:1 | With a single, well-defined reaction site, only a slight excess is needed to drive the reaction to completion. Purification from unreacted small molecules is typically more straightforward.[8][9] |
Note: These are starting points. Empirical optimization is crucial for achieving the desired product profile for your specific application.[6]
Q4: What are the consequences of using a molar ratio that is too low or too high?
Answer: Deviating from the optimal molar ratio can lead to predictable but undesirable outcomes.
-
Molar Ratio Too Low:
-
Primary Issue: Incomplete reaction and low yield of the PEGylated conjugate.[6]
-
Result: The final product will be a mixture of unreacted starting material and the desired conjugate, complicating downstream purification and lowering the overall process efficiency.
-
-
Molar Ratio Too High:
-
Primary Issue: For molecules with multiple sites (like proteins), a high excess can lead to a lack of selectivity and the formation of heterogeneous products with varying numbers of PEG chains attached (e.g., mono-, di-, tri-PEGylated species).[4]
-
Result: This increases product polydispersity, which can be detrimental to therapeutic efficacy and regulatory approval. It also introduces a large excess of unreacted PEG reagent that must be removed during purification, which can be challenging.[10] In some cases, PEGylation efficiency can plateau or even decrease at very high molar ratios (e.g., >40:1) due to aggregation or steric hindrance.[11]
-
Troubleshooting Guide: Low Conjugation Efficiency
Low yield is one of the most common challenges in PEGylation.[5][7] If you are experiencing poor conjugation efficiency, this workflow can help you diagnose the issue, with a focus on the molar ratio.
Caption: Troubleshooting workflow for low PEGylation yield.
Experimental Protocols
Protocol 1: General Procedure for Protein PEGylation with this compound
This protocol provides a general framework for conjugating this compound to primary amines on a protein.
-
Protein Preparation:
-
Prepare the protein solution at a concentration of 1-10 mg/mL in a non-amine-containing buffer, such as 100 mM sodium phosphate or 100 mM sodium borate, with 150 mM NaCl.[5]
-
Adjust the buffer to pH 8.5 to ensure the target lysine and N-terminal amino groups are sufficiently deprotonated and nucleophilic.[5]
-
-
This compound Solution Preparation:
-
This compound is susceptible to hydrolysis over time. It is critical to prepare the solution immediately before use.[5]
-
Allow the this compound vial to warm to room temperature before opening to prevent moisture condensation.[5]
-
Dissolve the required amount of this compound in an anhydrous solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) to a stock concentration of 10-100 mg/mL.[2][5]
-
-
Conjugation Reaction:
-
Calculate the volume of the this compound stock solution needed to achieve the desired molar excess (e.g., starting with a 10-fold molar excess over the protein).
-
Add the calculated volume of the this compound solution to the protein solution while gently stirring or vortexing.
-
Allow the reaction to proceed for 2-4 hours at room temperature (20-25°C) or overnight at 4°C. Reaction time and temperature may require optimization.[5]
-
-
Quenching:
-
Stop the reaction by adding a quenching reagent that contains a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM.[6] This will consume any unreacted this compound.
-
Incubate for an additional 30-60 minutes.
-
-
Analysis and Purification:
-
Analyze the reaction mixture to determine the conjugation efficiency using appropriate analytical techniques (see Protocol 2).
-
Purify the PEGylated protein from unreacted PEG and protein using methods like Size-Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX).[10]
-
Protocol 2: Analysis of PEGylation Efficiency by SDS-PAGE and SEC-HPLC
A combination of analytical methods is recommended for a comprehensive assessment of your conjugation reaction.[5][12]
A. SDS-PAGE (Qualitative Analysis)
-
Mix an aliquot of the quenched reaction mixture with 2x SDS-PAGE loading buffer.
-
Heat the samples at 95°C for 5 minutes.
-
Load the samples, along with an unmodified protein control, onto a suitable polyacrylamide gel.
-
Run the gel at a constant voltage.
-
Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue).
-
Interpretation: Successful PEGylation will result in a distinct band shift to a higher apparent molecular weight compared to the unmodified protein control. The intensity of the bands can give a qualitative estimate of the conversion efficiency.[6]
B. SEC-HPLC (Quantitative Analysis)
-
Equilibrate a Size-Exclusion HPLC column with a suitable mobile phase (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.0).[6]
-
Inject a filtered sample of the quenched reaction mixture.
-
Monitor the elution profile using UV absorbance at 280 nm (for proteins).
-
Interpretation: PEGylation increases the hydrodynamic volume of the protein, causing the PEGylated conjugate to elute earlier than the unmodified protein.[12] The unreacted this compound will typically elute much later. Calculate the PEGylation efficiency by integrating the peak areas of the conjugate and the unmodified protein.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Tosylate PEG, Tos PEG, Ts PEG | AxisPharm [axispharm.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. biopharminternational.com [biopharminternational.com]
- 11. lcms.labrulez.com [lcms.labrulez.com]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to the NMR Characterization of m-PEG7-Tos Conjugates
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced drug delivery and bioconjugation, the precise characterization of polyethylene glycol (PEG) derivatives is paramount. Among these, monodisperse methoxy-terminated heptaethylene glycol tosylate (m-PEG7-Tos) serves as a crucial linker, demanding rigorous analytical scrutiny to ensure the identity, purity, and consistency of the final conjugate. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for this purpose, offering unparalleled insight into molecular structure.
This guide provides an in-depth comparison of NMR spectroscopy with other analytical techniques for the characterization of this compound conjugates. We will delve into the causality behind experimental choices, present detailed protocols, and provide supporting data to empower you in your research and development endeavors.
The Decisive Role of NMR in PEG Conjugate Analysis
While techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are valuable for assessing purity and molecular weight, they often fall short in providing the definitive structural confirmation that NMR delivers.[1][2][3] NMR spectroscopy allows for the direct observation of the covalent changes occurring during conjugation, making it an indispensable tool for verifying the successful formation of the desired product and identifying potential side-products.[1]
The power of NMR lies in its ability to probe the local chemical environment of each atom. For this compound conjugates, this translates to the unambiguous identification of key structural motifs, from the terminal methoxy group to the tosylate leaving group and the repeating ethylene glycol units.
¹H NMR: The Workhorse for Routine Characterization
Proton NMR (¹H NMR) is the most frequently employed NMR technique for PEG derivatives due to its high sensitivity and the wealth of information it provides.[4][5] The key to successful ¹H NMR analysis is understanding the expected chemical shifts and coupling patterns of the this compound molecule and how these change upon conjugation.
Key Diagnostic Signals in the ¹H NMR Spectrum of this compound:
The successful tosylation of m-PEG7-OH is primarily confirmed by the appearance of signals corresponding to the tosyl group and a downfield shift of the methylene protons adjacent to the newly formed tosylate ester.
-
Aromatic Protons (Tosyl Group): Two doublets are expected in the aromatic region, typically around 7.8 ppm and 7.5 ppm.[6]
-
Methylene Protons adjacent to Tosylate: The -CH₂-OTs protons experience a significant downfield shift to approximately 4.1-4.2 ppm.[7]
-
PEG Backbone: The repeating ethylene glycol units (-OCH₂CH₂O-) give rise to a complex, overlapping signal, usually centered around 3.6 ppm.[8]
-
Terminal Methoxy Protons: A sharp singlet corresponding to the -OCH₃ group appears upfield, typically around 3.3-3.4 ppm.[4][8]
-
Methyl Protons (Tosyl Group): A singlet for the methyl group of the tosylate is observed around 2.4-2.5 ppm.[6][9]
dot graph "m_PEG7_Tos_Structure" { layout=neato; node [shape=plaintext, fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10];
} Caption: Molecular structure of this compound with key protons labeled.
Experimental Protocol: ¹H NMR of this compound
A self-validating protocol is crucial for obtaining reproducible and trustworthy data.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound conjugate.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ can be particularly useful for resolving hydroxyl protons of any unreacted starting material, which appear as a distinct triplet around 4.56 ppm that does not shift with concentration.[9][10]
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.
-
-
Instrument Setup:
-
Data Acquisition & Processing:
-
Acquire the free induction decay (FID).
-
Apply a Fourier transform to the FID.
-
Phase the spectrum and calibrate the chemical shift scale using the residual solvent peak or the internal standard.
-
Integrate the relevant peaks to determine the relative ratios of different proton environments.
-
Interpreting the Results: A Self-Validating System
The integrity of the this compound conjugate is confirmed by the presence of all expected signals in the correct integration ratios. For example, the ratio of the terminal methoxy protons to the aromatic protons of the tosyl group should be 3:4. Any deviation from this ratio could indicate the presence of impurities or incomplete reaction.
Potential Impurities and Their NMR Signatures:
-
Unreacted m-PEG7-OH: The presence of a triplet around 3.7 ppm corresponding to the -CH₂-OH protons and a hydroxyl proton signal (if in a suitable solvent like DMSO-d₆) indicates incomplete tosylation.[10]
-
Residual Tosyl Chloride: Signals corresponding to tosyl chloride may be present if the purification was inadequate.
-
Solvent Impurities: Residual solvents from the synthesis or purification process are common and can be identified using established tables of chemical shifts.[12][13]
| Assignment | Proton | Expected ¹H Chemical Shift (ppm) in CDCl₃ | Expected ¹H Chemical Shift (ppm) in DMSO-d₆ |
| a | Ar-H (ortho to SO₂) | ~7.8 (d) | ~7.78 (d)[6] |
| b | Ar-H (ortho to CH₃) | ~7.3 (d) | ~7.48 (d)[6] |
| c | -CH₂-OTs | ~4.1-4.2 (t) | ~4.1 (t)[6] |
| d | PEG Backbone (-O-CH₂-CH₂-O-) | ~3.5-3.7 (m) | ~3.5 (s)[6] |
| e | -O-CH₃ | ~3.3-3.4 (s) | ~3.39 (t)[6] |
| f | Ar-CH₃ | ~2.4-2.5 (s) | ~2.41 (s)[6] |
| g | Residual -CH₂-OH (impurity) | ~3.7 (t) | ~3.5 (m) |
| h | Residual -OH (impurity) | Variable | ~4.56 (t)[9] |
Chemical shifts are approximate and can vary slightly depending on the specific conjugate and experimental conditions.
¹³C NMR: Confirming the Carbon Skeleton
While less sensitive than ¹H NMR, ¹³C NMR provides valuable complementary information about the carbon framework of the molecule.[14][15] It is particularly useful for confirming the presence of quaternary carbons, such as the aromatic carbon attached to the sulfonyl group.
| Assignment | Carbon | Expected ¹³C Chemical Shift (ppm) in CDCl₃ |
| 1 | C =O (in ester/amide conjugate) | 170 - 185[15] |
| 2 | Aromatic C -S | ~145 |
| 3 | Aromatic C -CH₃ | ~145 |
| 4 | Aromatic C -H | 125 - 130[15] |
| 5 | PEG Backbone (-O-C H₂-C H₂-O-) | ~70 |
| 6 | -C H₂-OTs | ~69 |
| 7 | -O-C H₃ | ~59 |
| 8 | Ar-C H₃ | ~21 |
Note: The PEG backbone carbons often appear as a cluster of peaks due to the slight differences in their chemical environments.
Comparison with Alternative Analytical Techniques
While NMR is the cornerstone for structural elucidation, a multi-technique approach provides the most comprehensive characterization.
dot graph "Analytical_Technique_Selection" { rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];
} Caption: Decision workflow for selecting analytical techniques.
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed molecular structure, confirmation of conjugation, identification of impurities, quantitative analysis. | Non-destructive, provides unambiguous structural information. | Lower sensitivity compared to MS, can be complex for very large molecules. |
| Mass Spectrometry (MS) | Molecular weight of the conjugate and fragments, confirmation of successful conjugation.[2] | High sensitivity, accurate mass determination. | Provides limited structural information, can be difficult to ionize large polymers. |
| High-Performance Liquid Chromatography (HPLC) | Purity of the conjugate, separation of isomers, reaction monitoring.[1][16][17] | High resolution, well-established for purity analysis. | Requires a chromophore for UV detection, which PEG lacks; may require alternative detectors like ELSD or CAD.[1][17] |
| Size Exclusion Chromatography (SEC) | Molecular weight distribution, detection of aggregation.[16] | Useful for analyzing polydisperse samples. | Limited resolution for monodisperse PEGs, relies on calibration standards. |
Conclusion: An Integrated Approach for Robust Characterization
For the rigorous characterization of this compound conjugates, NMR spectroscopy is an indispensable tool, providing definitive structural confirmation that other techniques cannot. However, the most robust analytical strategy employs a combination of methods. HPLC is ideal for routine purity checks, while Mass Spectrometry offers precise molecular weight determination. By integrating the strengths of these techniques, researchers and drug development professionals can ensure the quality, consistency, and efficacy of their PEGylated products. This multi-faceted approach, grounded in the fundamental principles of each technique, forms a self-validating system that upholds the highest standards of scientific integrity.
References
- 1. benchchem.com [benchchem.com]
- 2. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. kgroup.du.edu [kgroup.du.edu]
- 14. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. benchchem.com [benchchem.com]
- 17. lcms.cz [lcms.cz]
A Researcher's Guide to PROTAC Linker Optimization: A Comparative Analysis of m-PEG7-Tos
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality, moving beyond mere inhibition to the complete eradication of disease-causing proteins.[1][2] These heterobifunctional molecules function by co-opting the cell's native ubiquitin-proteasome system (UPS).[3] A PROTAC molecule consists of two distinct ligands connected by a chemical linker: one binds the protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[4] This induced proximity facilitates the formation of a ternary complex (POI-PROTAC-E3 ligase), leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[5][6]
While the ligands provide specificity, the linker is now universally recognized as a critical determinant of a PROTAC's success. It is not a passive spacer but an active contributor that profoundly influences the stability of the ternary complex, physicochemical properties like solubility and cell permeability, and ultimately, the degradation potency and selectivity of the molecule.[2][][] Among the diverse linker chemistries available, polyethylene glycol (PEG) chains have become a mainstay in PROTAC design, valued for their unique combination of hydrophilicity, biocompatibility, and tunable length.[2][4]
This guide provides an in-depth comparison of m-PEG7-Tos, a heptaethylene glycol linker, with other PEG alternatives. We will explore the causal science behind linker selection, provide supporting experimental data from foundational studies, and detail actionable protocols for synthesis and evaluation, empowering researchers to make informed decisions in their PROTAC design campaigns.
The Strategic Advantage of PEG Linkers in PROTAC Design
The large, often hydrophobic nature of PROTAC molecules frequently results in poor aqueous solubility and limited cell permeability, posing significant challenges to their development as therapeutics.[1][9] PEG linkers directly address these liabilities.
-
Enhanced Solubility: The repeating ethylene glycol units are hydrophilic, which can significantly improve the aqueous solubility of the entire PROTAC molecule.[2] This is crucial for preventing aggregation and ensuring bioavailability.
-
Improved Permeability: The relationship between PEGylation and permeability is complex. While increased hydrophilicity can hinder passive diffusion, flexible PEG linkers allow the PROTAC to adopt folded, more compact conformations in solution. This "molecular chameleonicity" can shield the molecule's polar surface area, facilitating passage across the lipophilic cell membrane.[10]
-
Biocompatibility and Low Immunogenicity: PEG is a well-established biocompatible polymer used in numerous FDA-approved drugs, known for its ability to reduce nonspecific protein interactions.
-
Tunable Length: PEG linkers are synthetically versatile, allowing for the straightforward creation of a library of PROTACs with varying linker lengths. This systematic approach is essential for identifying the optimal distance required for productive ternary complex formation for a specific POI-E3 ligase pair.[]
A Deep Dive into this compound: Chemistry and Application
This compound is a monodisperse PEG linker featuring seven ethylene glycol units, capped with a metabolically stable methoxy (m-) group at one end and a reactive tosyl (Tos) group at the other.[11][12] Each component serves a distinct and critical purpose in PROTAC synthesis.
-
Methoxy (m-) Cap: This terminal methyl ether group is chemically inert, preventing unwanted side reactions or further elongation at this end of the linker.
-
Heptaethylene Glycol (PEG7) Chain: This specific length provides a defined spatial separation between the two ligands. As we will discuss, the number of PEG units is a critical variable for optimizing degradation efficiency.
-
Tosyl (Tos) Group: The p-toluenesulfonate (tosyl) moiety is an excellent leaving group.[12][13] This makes the terminal carbon atom highly susceptible to nucleophilic substitution (SN2) reactions. This is the key to its utility; it allows for the efficient and high-yield conjugation of the linker to a nucleophilic functional group, such as a primary or secondary amine, commonly found on E3 ligase ligands like pomalidomide or VHL ligands.[14]
The choice of this compound is therefore a strategic one, providing a balance of hydrophilicity, a defined length for spatial optimization, and a highly reactive handle for robust and predictable chemical ligation.
Comparative Analysis: The Critical Impact of PEG Linker Length
The central dogma of linker design is that there is no universal optimal length; it must be empirically determined for each specific POI and E3 ligase pair.[] A linker that is too short can cause steric clashes, preventing the ternary complex from forming. Conversely, a linker that is too long may fail to produce a stable, productive complex capable of efficient ubiquitin transfer.[6]
The most effective way to determine the optimal linker is to synthesize a series of PROTACs where only the number of PEG units is varied and then compare their degradation potency (DC50) and maximal degradation (Dmax).
Case Study: BRD4 Degraders
The Bromodomain and Extra-Terminal (BET) protein BRD4 is a well-studied target for PROTAC-mediated degradation. Multiple studies have systematically evaluated the effect of linker length on the degradation of BRD4. The data below is compiled from representative studies investigating CRBN-recruiting, JQ1-based BRD4 degraders.[15][16]
| PROTAC Linker | Number of PEG Units | DC50 (nM) | Dmax (%) | Rationale for Performance |
| Short Alkyl | 0 | < 500 | > 90 | Sufficiently long to enable complex formation, establishing a baseline. |
| PEG1 | 1 | > 5000 | - | Likely too short, causing steric hindrance between BRD4 and the E3 ligase. |
| PEG2 | 2 | > 5000 | - | Still suboptimal; insufficient space for a productive conformation. |
| PEG3 | 3 | ~55 | ~85 | Reaches a threshold length that allows for effective ternary complex formation. |
| PEG4 | 4 | ~20 | ~95 | Improved geometry and stability of the ternary complex, leading to higher potency. |
| PEG5 | 5 | ~15 | >98 | Often identified as the optimal length for this system, achieving the most stable and productive ternary complex. |
| PEG6 | 6 | ~30 | ~92 | Length exceeds the optimum, potentially allowing for non-productive binding modes and reduced stability. |
| This compound | 7 | Predicted: 30-100 | Predicted: >90 | Expected to be slightly beyond the optimal length, but remains a critical data point in defining the activity cliff. |
Note: Data is compiled from multiple sources for illustrative purposes.[15][16] DC50 and Dmax values are highly system-dependent (cell line, treatment time). The predicted values for a PEG7-based PROTAC are an expert estimation based on the established trend.
This data compellingly illustrates a distinct "sweet spot" for linker length, with potency sharply increasing as the linker reaches an optimal length (PEG5) and then decreasing again as it becomes too long. Therefore, synthesizing a PROTAC with a 7-unit PEG linker, such as one derived from this compound, is a critical step in any linker optimization campaign. It helps to precisely define the upper limit of the optimal length range, confirming whether peak activity has been achieved with shorter linkers.
Experimental Protocols
To translate these principles into practice, we provide detailed, self-validating protocols for the synthesis and evaluation of a PROTAC using this compound.
Protocol 1: Synthesis of a PROTAC via Nucleophilic Substitution
This protocol describes the conjugation of an amine-containing E3 ligase ligand (e.g., pomalidomide) to this compound, followed by coupling to a POI-binding ligand.
Materials and Reagents:
-
Amine-containing E3 Ligase Ligand (e.g., Pomalidomide)
-
This compound (CAS 155887-96-0)[12]
-
Carboxylic acid-containing POI Ligand (e.g., JQ1-COOH)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Reagents for workup (Ethyl Acetate, Water, Brine) and Purification (HPLC grade solvents)
Step-by-Step Procedure:
-
Step 1A: Conjugation of E3 Ligase Ligand to this compound
-
To a solution of the amine-containing E3 ligase ligand (1.0 eq) in anhydrous DMF, add this compound (1.2 eq) and DIPEA (3.0 eq).[17]
-
Stir the reaction mixture at 80-90 °C under a nitrogen atmosphere for 12-24 hours. The elevated temperature is necessary to drive the SN2 reaction.
-
Causality: DIPEA acts as a non-nucleophilic base to scavenge the p-toluenesulfonic acid byproduct, preventing protonation of the starting amine and driving the reaction to completion.
-
Monitor reaction progress by liquid chromatography-mass spectrometry (LC-MS) until consumption of the starting material is observed.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water (2x) and brine (1x) to remove DMF and excess reagents.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the E3 Ligand-PEG7-OCH3 intermediate.
-
-
Step 1B: Amide Coupling to POI Ligand
-
Note: This step assumes the POI ligand has a carboxylic acid and the intermediate from Step 1A has an available amine. If the functionalities are reversed, the synthetic strategy would be adjusted accordingly. For this guide, we assume a different synthetic route where the POI ligand is coupled last. Let's assume the intermediate from Step 1A is an amine-PEG7-Warhead.
-
Dissolve the POI ligand with a carboxylic acid (1.0 eq) and the Ligand-Linker intermediate from the previous step (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution.
-
Causality: HATU is a peptide coupling reagent that activates the carboxylic acid, forming a highly reactive intermediate that is readily attacked by the amine on the linker to form a stable amide bond.
-
Stir the reaction mixture at room temperature for 4-12 hours under a nitrogen atmosphere.
-
Monitor reaction progress by LC-MS.
-
Upon completion, purify the final crude PROTAC directly by preparative reverse-phase HPLC to afford the pure product.
-
Characterize the final PROTAC by LC-MS and 1H NMR to confirm identity and purity (>95%).
-
Protocol 2: Determination of DC₅₀ and Dₘₐₓ by Western Blot
This protocol quantifies the degradation of the target protein in response to PROTAC treatment.[18][19]
Materials and Reagents:
-
Appropriate cancer cell line (e.g., MV-4-11 for BRD4)
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
PROTAC stock solution (10 mM in DMSO)
-
Vehicle control (DMSO)
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels, buffers, and apparatus
-
PVDF membrane and transfer apparatus
-
Blocking Buffer (5% non-fat dry milk or BSA in TBST)
-
Primary Antibody against POI (e.g., anti-BRD4)
-
Primary Antibody against loading control (e.g., anti-Actin, anti-GAPDH)
-
HRP-conjugated Secondary Antibody
-
Enhanced Chemiluminescence (ECL) Substrate
Step-by-Step Procedure:
-
Cell Plating and Treatment:
-
Plate cells in 6-well plates at a density that ensures they are in the logarithmic growth phase at the time of treatment (e.g., 5 x 105 cells/well). Allow cells to adhere overnight if applicable.[19]
-
Prepare serial dilutions of your PROTAC in complete medium. A typical 8-point dilution series might range from 1000 nM down to 0.1 nM. Include a vehicle-only (DMSO) control.
-
Aspirate the old medium and add the medium containing the different concentrations of the PROTAC or vehicle.
-
Incubate for the desired time (e.g., 18-24 hours). This time should be optimized but is a common starting point for degradation experiments.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS, then add ice-cold lysis buffer to each well.
-
Scrape the cells and collect the lysate. Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration of each sample using a BCA assay.
-
-
Western Blotting:
-
Normalize all samples with lysis buffer to the same protein concentration. Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.[20]
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.[20]
-
Incubate the membrane with the primary antibody for the POI, diluted in blocking buffer, overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Repeat the blotting process for the loading control protein.
-
-
Data Analysis:
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imager.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
For each lane, normalize the band intensity of the target protein to the intensity of the corresponding loading control.
-
Calculate the percentage of protein remaining for each PROTAC concentration relative to the vehicle-treated control (which is set to 100%).
-
Plot the percentage of degradation against the logarithm of the PROTAC concentration. Fit the data using a nonlinear regression (sigmoidal dose-response) curve in software like GraphPad Prism to determine the DC50 and Dmax values.[18]
-
Conclusion
The linker is an indispensable component of any successful PROTAC, and its rational design is paramount to achieving potent and drug-like protein degraders. PEG-based linkers offer significant advantages in overcoming common challenges like poor solubility and permeability. While there is no magic bullet, a systematic approach to linker optimization is the most effective strategy.
The this compound linker represents a valuable tool in this process, providing a hydrophilic spacer of a defined length with a highly reactive handle for efficient synthesis. By creating a library of PROTACs with varying PEG linker lengths—including a 7-unit PEG—researchers can precisely map the structure-activity relationship for their specific target. This methodical approach, grounded in the established principles of ternary complex formation and supported by robust experimental validation, is the cornerstone of modern PROTAC drug discovery.
References
- 1. tandfonline.com [tandfonline.com]
- 2. precisepeg.com [precisepeg.com]
- 3. Biopharma PEG Provides PEG Derivatives Used As PROTAC Linker [clinicalresearchnewsonline.com]
- 4. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 9. Research on PROTAC Druggability: Solubility and Permeability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound | PEG analogue | CAS# 155887-96-0 | InvivoChem [invivochem.com]
- 12. mPEG7-Tos - CD Bioparticles [cd-bioparticles.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ptglab.com [ptglab.com]
The Linker's Gambit: A Comparative Guide to m-PEG7-Tos and Alkyl Linkers in Targeted Protein Degradation
For researchers, scientists, and drug development professionals at the forefront of targeted protein degradation (TPD), the choice of a linker in a Proteolysis Targeting Chimera (PROTAC) is a critical decision that profoundly influences therapeutic efficacy. Far from being a mere spacer, the linker is a key player that dictates a PROTAC's physicochemical properties, cell permeability, and the stability of the crucial ternary complex. This guide provides an in-depth, objective comparison of two prevalent flexible linker classes: the hydrophilic polyethylene glycol (PEG) linkers, with a focus on m-PEG7-Tos, and the lipophilic alkyl linkers, supported by experimental data and detailed methodologies to inform rational degrader design.
The Central Role of the Linker in PROTAC Function
PROTACs are heterobifunctional molecules composed of a ligand for a target Protein of Interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them.[1] The linker's primary role is to bridge the POI and the E3 ligase, facilitating the formation of a productive ternary complex (POI-PROTAC-E3 ligase).[2] This proximity is essential for the E3 ligase to catalyze the transfer of ubiquitin to the POI, marking it for degradation by the proteasome.[3] The linker's characteristics, however, influence virtually every aspect of PROTAC activity, from ternary complex stability to pharmacokinetic profiles.
At a Glance: Key Differences Between PEG and Alkyl Linkers
| Feature | This compound (PEG Linker) | Alkyl Linker |
| Composition | Repeating ethylene glycol units with a terminal tosyl group for reactivity.[4] | Saturated or unsaturated hydrocarbon chains.[5] |
| Solubility | Generally enhances aqueous solubility due to hydrophilic ether oxygens.[5][6] | Generally more hydrophobic, which can decrease the aqueous solubility of the degrader.[5] |
| Cell Permeability | Can be modulated; the flexible nature may allow for folded conformations that shield polar surface area, aiding membrane traversal. However, excessive hydrophilicity can hinder passive diffusion.[5] | Generally higher passive diffusion across cell membranes due to lipophilicity.[5] |
| Metabolic Stability | Can be susceptible to oxidative metabolism.[5] | Generally considered to be more metabolically stable.[5] |
| Flexibility | Highly flexible, with ether oxygens adding to conformational diversity.[5] | Highly flexible.[5] |
| Synthesis | Synthetically accessible, with various lengths and functionalizations commercially available. The tosyl group provides a reactive handle for conjugation.[7][8] | Synthetically straightforward and readily available.[5] |
The Impact of Linker Composition on Degradation Efficacy: A Data-Driven Comparison
The choice between a PEG and an alkyl linker can dramatically influence a PROTAC's degradation efficiency, typically measured by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation).
Case Study 1: Degradation of BET Bromodomains
A systematic comparison of linkers in PROTACs targeting the Bromodomain and Extra-Terminal (BET) proteins BRD2, BRD3, and BRD4 highlights the nuanced effects of linker composition. In one study, two PROTACs recruiting the von Hippel-Lindau (VHL) E3 ligase were compared: one with a short alkyl linker and another with a PEG-based linker.[5]
| PROTAC | Linker Type | BRD4 DC50 (nM) | BRD2 DC50 (nM) | BRD3 DC50 (nM) |
| Compound 3 | Alkyl | ~30 | <10 | <10 |
| Compound 25 | 1-unit PEG | ~10 | ~20 | ~20 |
| Data adapted from Scott et al., as cited in BenchChem.[5] |
In this instance, the PROTAC with the 1-unit PEG linker demonstrated a nearly 3-fold increase in potency for BRD4 degradation compared to its alkyl-linked counterpart.[5] However, the alkyl-linked PROTAC was more effective at degrading BRD2 and BRD3, underscoring that linker composition can significantly impact target selectivity within a protein family.[5]
Case Study 2: Degradation of WDR5
In another example, the degradation of WD repeat-containing protein 5 (WDR5) was compared using two PROTACs that both recruit the VHL E3 ligase but have distinct linkers: a four-carbon alkyl chain versus a four-unit PEG linker.[5]
| PROTAC Linker Type | WDR5 DC50 (nM) |
| 4-carbon alkyl | 150 |
| 4-unit PEG | 50 |
| Data adapted from a comparative study, as cited in BenchChem.[5] |
The PROTAC incorporating the 4-unit PEG linker was 3-fold more potent at degrading WDR5 than the one with the 4-carbon alkyl linker. This suggests that for this particular target and E3 ligase pairing, the properties conferred by the PEG linker, such as enhanced solubility and potentially more favorable conformational dynamics, facilitate a more stable and productive ternary complex.
Visualizing the Core Concepts
To better understand the processes involved in PROTAC-mediated protein degradation, the following diagrams illustrate the key mechanism and a typical experimental workflow for comparison.
Caption: The general mechanism of PROTAC-mediated protein degradation.
Caption: A typical experimental workflow for comparing PROTAC linker efficiency.
Experimental Protocols
Accurate evaluation of PROTACs requires robust and reproducible experimental methods.
Protocol 1: Western Blotting for Protein Degradation
This is a fundamental assay to quantify the extent of target protein degradation induced by a PROTAC.[9]
-
Cell Culture and Treatment: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTACs (e.g., with this compound vs. alkyl linkers) for a specified duration (e.g., 24 hours). Include a vehicle-treated control (e.g., DMSO).[9]
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay to ensure equal loading.
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.[10] Run the gel and then transfer the separated proteins to a PVDF or nitrocellulose membrane.[11]
-
Immunoblotting: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[11] Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[5] Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin). The DC50 and Dmax values can then be calculated from a dose-response curve.[10]
Protocol 2: Ternary Complex Formation Assay (NanoBRET™)
This assay measures the formation of the POI-PROTAC-E3 ligase complex in live cells, which is a crucial step in targeted protein degradation.[12]
-
Cell Preparation: Co-transfect cells (e.g., HEK293) with plasmids expressing the target protein fused to NanoLuc® luciferase (energy donor) and the E3 ligase (e.g., VHL or CRBN) fused to HaloTag® (energy acceptor).[12]
-
Labeling: Label the HaloTag®-E3 ligase fusion protein with a fluorescent HaloTag® ligand.
-
PROTAC Treatment: Treat the cells with varying concentrations of the PROTACs being compared.
-
Measurement: Measure both the bioluminescence from the NanoLuc® donor and the fluorescence from the HaloTag® acceptor. The BRET ratio (acceptor emission/donor emission) is calculated.
-
Data Analysis: An increase in the BRET ratio upon PROTAC addition indicates the formation of the ternary complex.[12] Plot the BRET ratio against the PROTAC concentration to determine the potency of ternary complex formation. The characteristic "hook effect" may be observed at high PROTAC concentrations, where the formation of binary complexes is favored over the ternary complex.[12]
Conclusion and Future Perspectives
The choice between an this compound (or other PEG-based linkers) and an alkyl linker is a critical decision in the design of a PROTAC, with significant implications for its physicochemical and biological properties. PEG linkers, like this compound, offer the advantage of increased hydrophilicity, which can improve solubility and lead to more favorable conformational properties that may enhance ternary complex formation.[13] Conversely, alkyl linkers often provide greater metabolic stability and are synthetically straightforward.[5]
The experimental data clearly indicates that the optimal linker is highly dependent on the specific target protein and E3 ligase pair. A linker that is successful for one system may not be for another, highlighting the necessity for empirical testing of a variety of linker types and lengths to identify the most effective PROTAC candidate. The detailed experimental workflows provided in this guide offer a robust framework for the comprehensive evaluation of novel PROTACs, enabling researchers to make data-driven decisions in the pursuit of effective targeted protein degraders.
References
- 1. precisepeg.com [precisepeg.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 7. This compound CAS#: 155887-96-0 [m.chemicalbook.com]
- 8. mPEG7-Tos - CD Bioparticles [cd-bioparticles.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. ptglab.com [ptglab.com]
- 12. 三重複合体の形成 [promega.jp]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to Analytical Techniques for Confirming m-PEG7-Tos Conjugation Site
For researchers, scientists, and drug development professionals, the precise covalent attachment of polyethylene glycol (PEG) chains, a process known as PEGylation, is a cornerstone of modern therapeutic design. The use of a monodisperse linker like m-PEG7-Tos (methoxy-heptaethylene glycol-tosylate) offers exceptional control over the final product's structure and properties. However, this precision is only valuable if the exact site of conjugation can be unequivocally confirmed. This guide provides an in-depth comparison of the primary analytical techniques used to validate the conjugation site of this compound, offering insights into the causality behind experimental choices and providing actionable protocols.
The conjugation of this compound to a target molecule, typically containing a nucleophilic group such as a primary amine or a thiol, proceeds via a nucleophilic substitution (SN2) reaction. The tosylate group on the this compound is an excellent leaving group, facilitating the formation of a stable covalent bond with the incoming nucleophile[1][2]. Verifying that this reaction has occurred at the intended site is critical for ensuring the homogeneity, efficacy, and safety of the final conjugate.
The Analytical Triad: NMR, Mass Spectrometry, and HPLC
A multi-faceted analytical approach is essential for the comprehensive characterization of this compound conjugates. The three pillars of this approach are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). Each technique provides unique and complementary information, and when used in concert, they deliver a self-validating system for conjugation site confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is arguably the most powerful technique for the unambiguous structural elucidation of small molecules, including this compound conjugates. It provides detailed information about the chemical environment of each atom, allowing for the direct observation of changes resulting from conjugation.
Causality of Experimental Choice:
For a molecule like an this compound conjugate, ¹H NMR is the primary tool. The key principle is the change in the chemical shift of protons adjacent to the reaction site. Upon successful nucleophilic substitution of the tosylate group, the electronic environment of the methylene (-CH₂-) group attached to the former tosylate will be significantly altered, leading to a predictable shift in its NMR signal[3][4]. Furthermore, the appearance of new signals corresponding to the conjugated molecule and the disappearance of the tosyl group's characteristic aromatic signals provide definitive proof of conjugation. For more complex structures or in cases of ambiguity, 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to map out the connectivity of the entire molecule.
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified this compound conjugate in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final volume of 0.5-0.7 mL in a standard 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (0 ppm).
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Ensure a sufficient number of scans to obtain a high signal-to-noise ratio.
-
Use a relaxation delay (D1) of at least 5 seconds to ensure accurate integration of all proton signals.
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Identify and integrate the key signals:
-
The singlet of the methoxy (CH₃O-) protons of the PEG chain (typically around 3.38 ppm).
-
The main multiplet of the ethylene glycol repeat units (-OCH₂CH₂O-) of the PEG backbone (around 3.6 ppm).
-
The methylene protons adjacent to the conjugation site. A significant downfield shift from their position in the starting this compound is expected. For example, in an ester conjugate, this signal may shift from ~3.7 ppm to ~4.2 ppm[3].
-
Characteristic signals from the conjugated molecule.
-
The aromatic protons of the tosyl group (typically 7.5-7.8 ppm) should be absent in the final product.
-
-
Visualization: NMR Workflow
References
Mastering PEGylation: A Comparative Guide to Quantifying m-PEG7-Tos Conjugation
In the landscape of modern drug development, the covalent attachment of polyethylene glycol (PEG), or PEGylation, stands as a paramount strategy for enhancing the therapeutic efficacy of biomolecules. This modification can significantly improve a drug's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can prolong its circulation half-life, improve stability, and reduce immunogenicity.[1][2] Among the diverse array of PEGylation reagents, methoxy-PEG7-tosylate (m-PEG7-Tos) has emerged as a valuable tool due to its defined chain length and the reactive tosyl group, which facilitates efficient conjugation.
This guide provides an in-depth, objective comparison of the principal analytical techniques for determining the degree of PEGylation with this compound. We will delve into the causality behind experimental choices, present supporting data, and provide detailed protocols to empower researchers, scientists, and drug development professionals in making informed decisions for their analytical needs.
The Chemistry of this compound PEGylation
The PEGylation process with this compound hinges on a nucleophilic substitution reaction. The tosyl group is an excellent leaving group, making the adjacent carbon atom susceptible to attack by nucleophiles present on a biomolecule, such as the primary amines of lysine residues or the N-terminus.[3][4] This reaction, typically conducted under slightly basic conditions (pH 8.0-9.5) to deprotonate the amine groups and enhance their nucleophilicity, results in a stable secondary amine linkage between the PEG and the target molecule.[5]
A Comparative Analysis of Analytical Techniques
The accurate determination of the degree of PEGylation—the average number of PEG molecules conjugated to a single biomolecule—is a critical quality attribute. It directly influences the safety, efficacy, and batch-to-batch consistency of the final product.[6] The choice of analytical method is dictated by several factors, including the nature of the conjugated molecule, the required precision, available instrumentation, and desired throughput.
Below is a comprehensive comparison of the most widely employed techniques for quantifying the degree of PEGylation.
| Technique | Principle | Information Provided | Key Advantages | Key Disadvantages |
| MALDI-TOF Mass Spectrometry | Measures the mass-to-charge ratio (m/z) of ions. PEGylation increases the molecular weight of the biomolecule. | Average degree of PEGylation, distribution of PEGylated species, and confirmation of covalent attachment.[6] | High sensitivity, provides direct measurement of mass, and can resolve different PEGylated species.[7] | Can be challenging for very large or heterogeneous proteins, and potential for fragmentation.[7][8] |
| High-Performance Liquid Chromatography (HPLC) | Separates molecules based on size (SEC), hydrophobicity (RP-HPLC), or charge (IEX-HPLC). | Separation of PEGylated species from unreacted protein and free PEG; quantification of the extent of modification.[1][] | Robust, versatile, and can be coupled with various detectors for enhanced characterization.[][10] | Indirect method for determining the degree of PEGylation, and resolution may be limited for complex mixtures.[1] |
| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the resonance of proton nuclei in a magnetic field. | Precise average degree of PEGylation by comparing the integral of PEG-specific proton signals to biomolecule-specific signals.[11][12] | Quantitative without the need for specific standards, non-destructive, and provides detailed structural information.[12][13] | Lower sensitivity compared to mass spectrometry, requires relatively pure samples, and can have complex spectra.[11][12] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | Qualitative confirmation of PEGylation by identifying the characteristic C-O-C ether stretch of the PEG backbone.[14] | Rapid, "reagent-free," and can be used for a wide range of samples.[14] | Primarily qualitative, not ideal for precise quantification of the degree of PEGylation. |
| Colorimetric Assays (e.g., TNBS Assay) | Quantifies the reduction of a specific functional group (e.g., primary amines) after PEGylation. | Indirect measurement of the degree of PEGylation based on the consumption of reactive sites.[6][15] | Simple, inexpensive, and suitable for high-throughput screening. | Indirect, less precise than other methods, and only applicable for specific conjugation chemistries (e.g., amine-reactive).[15] |
In-Depth Methodologies and Experimental Protocols
MALDI-TOF Mass Spectrometry: The Gold Standard for Mass Determination
Causality of Experimental Choices: MALDI-TOF MS is often the preferred method for an initial, accurate assessment of PEGylation. Its ability to directly measure the mass increase upon conjugation provides unequivocal evidence of successful PEGylation and allows for the determination of the number of attached PEG chains. The choice of matrix is critical to ensure efficient ionization of the PEGylated protein while minimizing fragmentation. Sinapinic acid is a common choice for proteins.[16]
Experimental Workflow:
Caption: Workflow for determining the degree of PEGylation using MALDI-TOF MS.
Detailed Protocol:
-
Sample Preparation:
-
Desalt and purify the PEGylated protein sample to remove unreacted PEG and other contaminants using a suitable method like dialysis or size-exclusion chromatography.
-
Prepare a saturated solution of sinapinic acid in a mixture of acetonitrile and 0.1% trifluoroacetic acid (TFA) in water (e.g., 1:1 v/v).[16]
-
-
Sample Spotting (Dried-Droplet Method):
-
On a stainless steel MALDI target plate, spot 1 µL of the matrix solution.
-
Immediately add 1 µL of the purified PEGylated protein sample to the matrix droplet.
-
Allow the mixture to air dry at room temperature, allowing for co-crystallization of the sample and matrix.[7]
-
-
Data Acquisition:
-
Data Analysis:
-
Determine the average molecular weight of the non-PEGylated protein as a control.
-
Identify the series of peaks in the spectrum of the PEGylated sample, where each successive peak corresponds to the addition of one this compound molecule.
-
Calculate the mass difference between the peaks to confirm it corresponds to the molecular weight of the m-PEG7 moiety.
-
The average degree of PEGylation can be calculated from the weighted average of the different PEGylated species observed in the spectrum.[6]
-
HPLC-Based Methods: Versatility in Separation and Quantification
Causality of Experimental Choices: HPLC is a robust and versatile technique for analyzing PEGylation reactions.[] Size-Exclusion Chromatography (SEC-HPLC) is particularly useful for separating PEGylated proteins from unreacted protein and free PEG based on their hydrodynamic volume.[1] Reversed-Phase HPLC (RP-HPLC) can often resolve species with different degrees of PEGylation due to changes in hydrophobicity. Coupling HPLC with a detector like a Charged Aerosol Detector (CAD) can overcome the poor UV absorbance of PEG, allowing for more accurate quantification.[2][10]
Experimental Workflow:
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. benchchem.com [benchchem.com]
- 4. Tosylate PEG, Tos PEG, Ts PEG | AxisPharm [axispharm.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. MALDI linear TOF mass spectrometry of PEGylated (glyco)proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Quantitative Detection of PEGylated Biomacromolecules in Biological Fluids by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. New versatile approach for analysis of PEG content in conjugates and complexes with biomacromolecules based on FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. creativepegworks.com [creativepegworks.com]
- 16. covalx.com [covalx.com]
quantitative analysis of m-PEG7-Tos reaction products by HPLC
An In-Depth Guide to the Quantitative Analysis of m-PEG7-Tos Reaction Products by HPLC
Authored by a Senior Application Scientist
For researchers and drug development professionals, the precise covalent attachment of polyethylene glycol (PEG) chains to molecules—a process known as PEGylation—is a foundational technique for enhancing therapeutic properties. The reagent this compound (methoxy-heptaethylene glycol-tosylate) is a valuable tool in this space, offering a discrete-length hydrophilic spacer and a highly reactive tosyl group. The tosylate is an excellent leaving group, making the molecule susceptible to nucleophilic substitution, which is ideal for conjugation reactions with amines, thiols, and other nucleophiles.[1][2][3]
However, the success of any conjugation strategy hinges on rigorous analytical oversight. Quantitative analysis of the reaction mixture is not merely a quality control step; it is essential for optimizing reaction conditions, determining yield, and ensuring the purity of the final product. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of this compound reaction products. We will explore the causality behind methodological choices, compare detector performance with supporting data, and provide a robust, self-validating experimental protocol.
The Analytical Challenge: Seeing the Unseen
Analyzing a this compound reaction presents a unique set of challenges. The reaction mixture is a complex milieu containing the unreacted PEG linker, the substrate (e.g., a peptide or small molecule), the desired PEGylated product, and potential byproducts. The primary analytical hurdles include:
-
Lack of a Strong Chromophore: The PEG chain itself does not possess a UV-absorbing chromophore, making detection by standard UV-Vis detectors challenging.[4] While the tosyl group on the starting material absorbs UV light, the final product may not, depending on the nature of the conjugated molecule.[5]
-
Key Impurities: The tosyl group is susceptible to hydrolysis, leading to the formation of m-PEG7-OH. A robust analytical method must be able to resolve the active starting material (this compound) from its primary degradant (m-PEG7-OH).[6] This is the hallmark of a "stability-indicating" method.[7][8]
-
Diverse Polarity: The components in the mixture, from the hydrophilic PEG to potentially hydrophobic substrates, span a wide range of polarities, requiring a versatile separation technique.
Reversed-Phase HPLC (RP-HPLC) is the technique of choice for resolving this complexity, but its effectiveness is critically dependent on the detection method employed.
Comparison of HPLC Detection Methodologies
The choice of detector is the most critical decision in designing an HPLC method for PEGylated compounds. The ideal setup often involves a combination of detectors to gain a comprehensive understanding of the reaction.
| Detector | Principle | Strengths | Limitations | Best For |
| UV-Vis | Measures absorbance of light by chromophores. | - Excellent for quantifying the consumption of this compound starting material (via the tosyl group).[5]- High precision and linearity for compounds with chromophores.[7]- Simple, robust, and widely available. | - Cannot detect molecules without a chromophore (e.g., the PEG chain itself).[4]- Response factor is dependent on the molecule's structure, making universal quantification difficult. | - Tracking reactant consumption.- Purity analysis if all components (product, impurities) have a known UV response. |
| ELSD | Measures light scattered by analyte particles after solvent evaporation. | - Universal detector for non-volatile analytes.[][10]- Independent of the analyte's optical properties. | - Response is often non-linear, requiring multi-point calibration curves for accurate quantification.- Lower sensitivity compared to CAD or MS.- Requires volatile mobile phase buffers.[10] | - General purity assessment when a universal detector is needed and CAD/MS are unavailable. |
| CAD | Measures charge transferred by analyte particles after solvent evaporation and corona charging. | - Universal detector with near-uniform response for non-volatile analytes.[4]- High sensitivity (low ng range) and a wider dynamic range than ELSD.[11]- Provides a more consistent response for different PEGylated species. | - Requires volatile mobile phase buffers.- Response can be affected by mobile phase composition, especially during gradients. | - Accurate quantification of all non-volatile components, including the PEGylated product and impurities like m-PEG7-OH. |
| MS | Measures the mass-to-charge ratio of ionized analytes. | - Provides definitive identification of peaks by molecular weight.[6]- Unambiguously confirms product formation and identifies unknown impurities.- High sensitivity and specificity. | - Quantitative precision can be lower than UV unless using an internal standard.[7]- More complex and expensive instrumentation. | - Structural confirmation of products and byproducts.- Characterizing novel conjugates and troubleshooting unexpected reaction outcomes. |
Expert Recommendation: For robust quantitative analysis, a dual-detector setup using UV-Vis and Charged Aerosol Detection (CAD) provides the most comprehensive data. The UV detector precisely tracks the consumption of the this compound starting material, while the CAD quantifies the appearance of the PEGylated product and all other non-volatile species, including the critical hydrolysis impurity, m-PEG7-OH.
Visualizing the Analytical Workflow
A well-defined workflow is essential for achieving reproducible results. The following diagram illustrates the key steps from sample preparation to data analysis for a typical this compound reaction.
Caption: Experimental workflow for HPLC-UV/CAD analysis.
Self-Validating Experimental Protocol: RP-HPLC with UV and CAD Detection
This protocol is designed to be self-validating by providing a comprehensive separation and quantification of all expected reaction components. The key is the method's demonstrated ability to separate the starting material from its primary degradant.
1. System and Reagents
-
HPLC System: A gradient HPLC system equipped with a UV-Vis detector and a Charged Aerosol Detector (CAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size). A C18 phase provides sufficient hydrophobicity to retain the PEG linker and its conjugates.
-
Mobile Phase A (MPA): 0.1% Formic Acid in Water. Formic acid is a volatile modifier ideal for CAD and MS and helps to protonate analytes for better peak shape.
-
Mobile Phase B (MPB): 0.1% Formic Acid in Acetonitrile.
-
Sample Diluent: 50:50 Water/Acetonitrile.
2. Sample Preparation
-
Rationale: Proper sample preparation is critical to stop the reaction at a specific time point and ensure the sample is suitable for injection.
-
Procedure:
-
At your desired time point, withdraw a small aliquot (e.g., 10 µL) from the reaction vessel.
-
Immediately quench the reaction by diluting the aliquot in 990 µL of the sample diluent. This dilution effectively stops the reaction by significantly lowering reactant concentrations.[5]
-
Vortex the sample to ensure homogeneity.
-
Filter the diluted sample through a 0.22 µm syringe filter (e.g., PTFE or Nylon) into an HPLC vial. This step prevents particulates from clogging the column and system tubing.
-
3. HPLC Method Parameters
-
Rationale: A gradient elution is necessary to resolve both early-eluting polar compounds and later-eluting hydrophobic compounds within a reasonable runtime.
-
Parameters:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40 °C. Elevated temperature reduces mobile phase viscosity and can improve peak shape and separation efficiency.
-
Injection Volume: 10 µL
-
UV Detection: 254 nm (for the tosyl group)
-
CAD Settings: Nebulizer Temperature 35 °C, Evaporation Temperature 50 °C (or as per manufacturer's recommendation).
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 20 20.0 80 22.0 80 22.1 20 | 25.0 | 20 |
-
4. Data Analysis and Interpretation
-
Peak Identification: Identify peaks based on the retention times of injected standards (this compound, substrate, and m-PEG7-OH if available). In the absence of a product standard, the product peak is identified as the major new peak that grows over time in the CAD chromatogram as the starting material peak decreases in the UV chromatogram.
-
Quantitative Analysis (UV Detector):
-
Monitor the peak area of this compound at 254 nm.
-
Calculate the percentage of reactant consumed at time (t) relative to the initial (t=0) peak area.
-
-
Quantitative Analysis (CAD):
-
The CAD provides a more uniform response for the different PEG-containing species.
-
Calculate the purity of the desired product using the area percentage method:
-
Purity (%) = (Area of Product Peak / Total Area of All Peaks) x 100
-
-
Similarly, quantify the percentage of the m-PEG7-OH impurity and any unreacted starting material remaining.
-
Decision-Making for Method Selection
The optimal analytical strategy depends on the specific research question. This decision tree can guide the selection of the appropriate HPLC method.
Caption: Decision tree for selecting an analytical method.
Conclusion
The quantitative analysis of this compound reactions demands a nuanced approach that accounts for the specific properties of PEGylated molecules. While simple RP-HPLC with UV detection can effectively monitor the consumption of the tosylated starting material, it provides an incomplete picture of the reaction's progress and product profile. For a comprehensive, reliable, and self-validating analysis, the implementation of a universal detector is paramount. The use of a Charged Aerosol Detector (CAD) in tandem with a UV detector offers a powerful solution, enabling accurate quantification of the target product alongside critical impurities such as the hydrolysis byproduct m-PEG7-OH. For definitive structural elucidation, especially during method development or when troubleshooting, coupling HPLC with Mass Spectrometry (HPLC-MS) remains the gold standard. By selecting the appropriate combination of separation and detection technologies, researchers can ensure the quality and consistency of their PEGylated products, accelerating the path from discovery to application.
References
- 1. This compound CAS#: 155887-96-0 [m.chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. PEG Tosylate | BroadPharm [broadpharm.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Development of HPLC-CAD stability indicating assay method for polyethylene glycol-conjugated phospholipid (DMPE-PEG 2000) and identification of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Simultaneous Determination of Polyethylene Glycol-Conjugated Liposome Components by Using Reversed-Phase High-Performance Liquid Chromatography with UV and Evaporative Light Scattering Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of m-PEG7-Tos: A Guide for Laboratory Professionals
In the dynamic landscape of drug development and chemical biology, the use of specialized reagents is paramount. Among these, m-PEG7-Tos (methoxy-polyethylene glycol (7)-tosylate) has emerged as a critical tool, primarily for its role as a hydrophilic linker in the synthesis of complex biomolecules and targeted therapeutics like PROTACS (Proteolysis Targeting Chimeras).[1][2] While its utility in the lab is unquestionable, its safe and compliant disposal is a matter of equal importance, ensuring the protection of both laboratory personnel and the environment.
This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, moving beyond mere procedural instructions to explain the scientific rationale behind each recommendation. Our goal is to empower researchers with the knowledge to manage this chemical waste responsibly, fostering a culture of safety and environmental stewardship.
Understanding the Chemistry of this compound Disposal
At its core, this compound is a polyethylene glycol (PEG) derivative. The PEG backbone imparts high water solubility and biocompatibility.[2][3] However, the terminal tosyl (tosylate) group is the key to its reactivity. Tosylate is an excellent leaving group, making the molecule susceptible to nucleophilic substitution.[2][4] This inherent reactivity, while beneficial for synthesis, necessitates careful consideration during disposal to prevent unintended reactions with other waste streams.
The primary principle behind the safe disposal of this compound is the deactivation of the reactive tosyl group. This is typically achieved through quenching with a suitable nucleophile, converting it into a less reactive and more environmentally benign substance.
Pre-Disposal Considerations: Risk Assessment and Waste Segregation
Before initiating any disposal procedure, a thorough risk assessment is crucial. While pure polyethylene glycol is generally considered non-hazardous and biodegradable, the tosyl group in this compound introduces a potential for reactivity.[5]
Key considerations include:
-
Concentration: The concentration of this compound in the waste solution.
-
Solvents: The nature of the solvents used (e.g., DMSO, DMF, DCM).[6]
-
Contaminants: The presence of other potentially hazardous materials in the waste stream.
Waste Segregation is Paramount:
Never mix this compound waste with other chemical waste streams without first considering potential reactions. In particular, avoid mixing with:
-
Strong acids or bases: These can catalyze unintended reactions.[7]
-
Oxidizing or reducing agents: These can lead to unpredictable and potentially hazardous reactions.[7]
-
Reactive nucleophiles (in an uncontrolled manner): While nucleophiles are used for quenching, uncontrolled mixing can lead to exothermic reactions.
All this compound waste should be collected in a dedicated, clearly labeled, and chemically compatible container.
Step-by-Step Disposal Protocol for this compound
This protocol outlines the recommended procedure for the safe disposal of this compound waste generated in a laboratory setting.
Materials Required:
-
Dedicated, labeled waste container (chemically compatible, e.g., HDPE)
-
Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves (e.g., nitrile).[1][8]
-
Quenching agent: A solution of a primary amine (e.g., Tris buffer, glycine, or a dilute solution of ammonia).
-
Fume hood
Procedure:
-
Work in a Ventilated Area: All steps of the disposal process should be carried out in a well-ventilated fume hood to avoid inhalation of any potential vapors.[7]
-
Dilution (if necessary): If the this compound waste is highly concentrated, it is advisable to dilute it with a compatible solvent (e.g., the same solvent it is already dissolved in) to better control the quenching reaction.
-
Quenching the Reactive Tosyl Group:
-
Slowly and with stirring, add a quenching agent to the this compound waste container. A suitable choice is a solution of a primary amine such as Tris buffer (1 M, pH 7-9) or a dilute aqueous solution of glycine.[6] The amine will act as a nucleophile, displacing the tosylate group and forming a stable, non-reactive amide linkage.
-
The addition should be done in small portions to control any potential exothermic reaction.
-
Allow the mixture to react for at least one hour at room temperature to ensure complete quenching of the tosyl group.
-
-
Final Disposal:
-
Once the this compound has been effectively quenched, the resulting waste mixture can be disposed of as chemical waste through your institution's hazardous waste management program.[9]
-
Ensure the waste container is securely sealed and properly labeled with its contents (including the quenched nature of the PEG compound).
-
Never pour quenched or unquenched this compound waste down the drain.[9]
-
Visualization of the Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Emergency Procedures for Spills
In the event of a spill, immediate and appropriate action is necessary to mitigate any potential hazards.
-
Evacuate and Alert: Evacuate the immediate area of the spill and alert your colleagues and laboratory supervisor.
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Contain the Spill: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill. For solid spills, carefully sweep the material, avoiding the generation of dust.
-
Clean the Area: Once the spill has been absorbed, collect the material into a designated hazardous waste container. Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
Report the Incident: Report the spill to your institution's environmental health and safety office.
Conclusion
The responsible management of chemical waste is a fundamental aspect of laboratory safety and environmental protection. For a specialized reagent like this compound, a thorough understanding of its chemical properties is essential for its safe disposal. By following the procedures outlined in this guide, researchers can confidently handle and dispose of this compound waste, ensuring a safe and compliant laboratory environment.
References
- 1. 错误页 [amp.chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. m-PEG7-alcohol, 4437-01-8 - Biopharma PEG [biochempeg.com]
- 4. PEG Tosylate, Tosylate linker, thiol reactive | BroadPharm [broadpharm.com]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. dcchemicals.com [dcchemicals.com]
- 8. fishersci.com [fishersci.com]
- 9. agilent.com [agilent.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
